CUHK242
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H13Cl3N2O4S |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
4-chloro-2-[[4-(3,4-dichlorophenyl)sulfanyl-3-nitrophenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C20H13Cl3N2O4S/c21-12-2-4-14(20(26)27)17(8-12)24-10-11-1-6-19(18(7-11)25(28)29)30-13-3-5-15(22)16(23)9-13/h1-9,24H,10H2,(H,26,27) |
Clé InChI |
GXOLKDKCZWHIKQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Selective ULK1 Inhibitors: A Technical Guide
While the specific compound "CUHK242" is not documented in publicly available scientific literature, this guide provides an in-depth overview of the mechanism of action for potent and selective inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1), a key regulator of autophagy. The principles and experimental findings detailed herein are representative of how a selective ULK1 inhibitor, such as the conceptual this compound, would function at a molecular level to suppress autophagy and impact cancer cell viability.
Autophagy is a cellular recycling process that is hijacked by cancer cells to survive under stressful conditions, such as nutrient deprivation or chemotherapy. By inhibiting ULK1, the most upstream kinase in the autophagy pathway, it is possible to shut down this survival mechanism and sensitize cancer cells to other treatments. This guide explores the core mechanism, presents key experimental data, and provides detailed protocols for assays used to characterize selective ULK1 inhibitors.
Core Mechanism: Inhibition of Autophagy Initiation
Selective ULK1 inhibitors are small molecules designed to fit into the ATP-binding pocket of the ULK1 kinase, preventing it from phosphorylating its downstream targets. This action effectively halts the initiation of autophagy. The primary target, ULK1, is a serine/threonine kinase that, upon activation, phosphorylates several key components of the autophagy machinery, including Beclin-1, ATG13, and ULK1 itself (autophosphorylation). By blocking these phosphorylation events, the inhibitor prevents the formation of the pre-autophagosomal structure and subsequent steps in the autophagy cascade.
Signaling Pathway of ULK1-Mediated Autophagy Initiation
The following diagram illustrates the central role of ULK1 in initiating autophagy and how a selective inhibitor, represented here as "this compound," intervenes in this process.
Quantitative Analysis of ULK1 Inhibition
The potency and selectivity of ULK1 inhibitors are determined through various biochemical and cellular assays. The data presented below is a composite representation based on publicly available information for well-characterized selective ULK1 inhibitors like ULK-101 and SBI-0206965.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Description |
| ULK1 | < 10 | High potency against the primary target. |
| ULK2 | 30-100 | Moderate to high potency against the close homolog. |
| AMPK | > 10,000 | High selectivity against a key upstream regulator. |
| mTOR | > 10,000 | High selectivity against a key upstream regulator. |
| Other Kinases | > 1,000 | Generally high selectivity across the kinome. |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Cellular Activity Profile
| Assay | EC50 (nM) | Cell Line | Description |
| Autophagy Inhibition (LC3-II flux) | 100 - 500 | U2OS, HeLa | Effective inhibition of autophagy in various cell lines. |
| p-ATG13 (Ser318) Inhibition | 50 - 200 | U2OS | Direct measure of ULK1 target engagement in cells. |
| Cell Viability (single agent) | > 5,000 | A549, HCT116 | Low cytotoxicity as a single agent. |
| Cell Viability (in combination with nutrient stress) | 500 - 2,000 | A549 (KRAS mutant) | Sensitizes cancer cells to metabolic stress. |
EC50 values represent the concentration of the inhibitor required to elicit a 50% maximal response in a cellular context.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a ULK1 inhibitor's mechanism of action. Below are protocols for fundamental experiments.
In Vitro Kinase Assay
Objective: To determine the IC50 of the inhibitor against purified ULK1 kinase.
Protocol:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Add purified recombinant ULK1 enzyme to the reaction buffer.
-
Add the substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP (e.g., 10 µM) to the mixture.
-
Add the ULK1 inhibitor ("this compound") at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by radioactive labeling with [γ-³²P]ATP and subsequent detection.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Autophagy Flux Assay (LC3-II Western Blot)
Objective: To measure the effect of the inhibitor on the autophagic process in cells.
Protocol:
-
Seed cells (e.g., U2OS or HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the ULK1 inhibitor at various concentrations for a specified time (e.g., 4-6 hours).
-
In parallel, treat a set of wells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2 hours of the inhibitor treatment. This allows for the accumulation of autophagosomes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux. Inhibition of this process by "this compound" would be observed as a decrease in the LC3-II accumulation.
Experimental Workflow for Autophagy Flux Assay
CUHK242 compound structure and synthesis
Information regarding the compound CUHK242 is not publicly available.
Despite a comprehensive search for the chemical structure, synthesis, and biological activities of a compound designated "this compound," no specific information matching this identifier could be located in publicly accessible scientific literature, patent databases, or institutional websites.
This suggests that "this compound" may be an internal designation for a compound that has not yet been publicly disclosed by the researchers at the Chinese University of Hong Kong (CUHK) or any other research institution. It is also possible that this identifier is very recent, and publications are still pending.
The Chinese University of Hong Kong is home to significant research in drug discovery and synthetic chemistry, with numerous patents and publications in these fields. Their work includes the development of novel compounds with potential therapeutic applications, such as various metal complexes, including those with copper. For instance, research from institutions affiliated with CUHK has described the synthesis and biological evaluation of various novel compounds. However, none of these publicly documented compounds are identified as this compound.
Without further details or clarification on the specific chemical class or therapeutic target of this compound, a detailed technical guide as requested cannot be provided at this time. For researchers, scientists, and drug development professionals interested in the work of the Chinese University of Hong Kong, it is recommended to monitor their official publications and patent filings for any future disclosures related to this compound.
Unveiling D3S-001: A Next-Generation Covalent Inhibitor of KRAS G12C
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical/Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted cancer therapy, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target. The discovery of specific inhibitors for the KRAS G12C mutation marked a significant breakthrough. This whitepaper provides a comprehensive technical overview of D3S-001, a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C. While the user's query referenced "CUHK242," no public data exists for a molecule with this designation. Given the pioneering cancer research conducted at the Chinese University of Hong Kong (CUHK), and their leadership in a multinational study on D3S-001, it is plausible that "this compound" is an internal, preclinical identifier for a related program. This document will therefore focus on the publicly available data for D3S-001, a compound that has demonstrated significant promise in preclinical and clinical studies. We will delve into its discovery, mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 25% of all tumors. The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. For decades, the smooth surface of the KRAS protein and its high affinity for GTP made the development of effective inhibitors a formidable challenge.
The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant protein paved the way for the development of covalent inhibitors that specifically target the mutant cysteine residue. D3S-001 has emerged as a highly potent and selective next-generation inhibitor with a differentiated profile compared to first-generation agents.
Discovery and Origin
D3S-001 was developed through a focused drug discovery program aimed at optimizing the potency and pharmacokinetic properties of KRAS G12C inhibitors. While the specific origins of the initial lead compounds are proprietary, the development and preclinical characterization of D3S-001 have been a collaborative effort, with significant contributions from researchers at the Chinese University of Hong Kong. A multinational clinical trial, led by CUHK, is currently evaluating the safety and efficacy of D3S-001 in patients with KRAS G12C-mutated solid tumors.[1]
Mechanism of Action
D3S-001 is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[2][3][4] This binding occurs when the KRAS G12C protein is in its inactive, GDP-bound state. By forming this covalent bond, D3S-001 locks the mutant KRAS protein in an inactive conformation, preventing it from cycling to its active, GTP-bound state. This, in turn, blocks the downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.
A key differentiating feature of D3S-001 is its rapid and efficient target engagement.[2][3][4] Preclinical studies have shown that D3S-001 can achieve near-complete and sustained inhibition of KRAS G12C signaling at clinically relevant concentrations.[2][3][5]
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of action of D3S-001.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of D3S-001.
Table 1: In Vitro Potency of D3S-001
| Assay Type | Cell Line | IC₅₀ (nM) | Fold Improvement vs. Sotorasib | Fold Improvement vs. Adagrasib | Reference |
| pERK Inhibition | NCI-H358 | 0.5 | ~76 | ~38 | [6] |
| MIA PaCa-2 | 0.3 | ~86 | ~43 | [6] | |
| Cell Proliferation (2D) | NCI-H358 | 1.2 | - | - | [6] |
| MIA PaCa-2 | 2.5 | - | - | [6] | |
| Cell Proliferation (3D) | NCI-H358 | 3.1 | - | - | [6] |
| MIA PaCa-2 | 4.8 | - | - | [6] | |
| Active RAS Pull-down | NCI-H358 | 0.6 | 58 | 130 | [6] |
Table 2: In Vivo Antitumor Activity of D3S-001 in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) (%) | Reference |
| NCI-H358 (NSCLC) | D3S-001 | 3 | 94 | [5][7] |
| D3S-001 | 10 | >100 (regression) | [2][3] | |
| D3S-001 | 30 | >100 (regression) | [2][3] | |
| MIA PaCa-2 (Pancreatic) | D3S-001 | 10 | 85 | [6] |
| D3S-001 | 30 | 102 (regression) | [6] | |
| SW837 (CRC) | D3S-001 | 10 | 78 | [6] |
| D3S-001 | 30 | 95 | [6] |
Table 3: Phase 1 Clinical Trial (NCT05410145) Efficacy Data (KRAS G12C Inhibitor-Naïve Patients)
| Tumor Type | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Reference |
| Overall | 73.5 | >97 | [1][8][9] |
| NSCLC | 66.7 | - | [9] |
| CRC | 88.9 | - | [9] |
| Pancreatic Cancer | 75.0 | - | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of D3S-001. The information is based on publicly available data and may not represent the full internal standard operating procedures.
In Vitro Assays
-
Objective: To determine the binding kinetics of D3S-001 to the KRAS G12C protein.
-
Methodology:
-
Purified, biotinylated GDP-bound KRAS G12C protein is immobilized on a streptavidin (SA) sensor chip.
-
A series of concentrations of D3S-001 are injected over the chip surface.
-
The association and dissociation of D3S-001 are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Binding kinetics (kₐ, kₔ) and affinity (K₋) are calculated from the sensorgrams. A two-state reaction model is often used for covalent inhibitors.[3][6]
-
-
Objective: To measure the levels of active, GTP-bound KRAS in cells following treatment with D3S-001.
-
Methodology:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are treated with varying concentrations of D3S-001 for a specified time.
-
Cells are lysed, and the lysates are incubated with a GST-fusion protein containing the Ras-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS.[10][11]
-
The GST-RBD-RAS-GTP complexes are pulled down using glutathione-sepharose beads.
-
The amount of pulled-down KRAS G12C is quantified by Western blotting using a KRAS-specific antibody.[2][3][8]
-
-
Objective: To quantify the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with D3S-001.
-
Cells are lysed, and the lysate is incubated with two antibodies: one specific for phosphorylated ERK (pERK) labeled with a donor fluorophore (e.g., Europium cryptate), and another antibody for total ERK labeled with an acceptor fluorophore (e.g., d2).[9][12][13]
-
If pERK is present, the antibodies bind in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore.
-
The HTRF signal is measured on a compatible plate reader and is proportional to the amount of pERK.[9][12][13]
-
-
Objective: To assess the effect of D3S-001 on the proliferation of cancer cell lines.
-
Methodology:
-
Cells are seeded in opaque-walled multi-well plates and treated with a range of D3S-001 concentrations.
-
After a set incubation period (e.g., 72 hours), a single reagent (CellTiter-Glo® Reagent) is added to each well.[14][15][16]
-
This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.
-
The luminescence, which is proportional to the number of viable (metabolically active) cells, is measured using a luminometer.[14][15][16] For 3D cell cultures, a formulation with more robust lytic capacity is used (CellTiter-Glo® 3D).[17]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of D3S-001 in a living organism.
-
Methodology:
-
Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
-
D3S-001 is administered orally, typically once daily (QD), at various dose levels.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pERK levels).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[2][3][6][18]
-
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. neweastbio.com [neweastbio.com]
- 9. revvity.com [revvity.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 18. researchgate.net [researchgate.net]
CUHK242: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUHK242 is a novel small molecule identified as a potent bacterial transcription inhibitor. Its activity against clinically relevant pathogens, including drug-resistant strains, positions it as a promising candidate for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Core Data
The fundamental properties of this compound are summarized in the table below, providing essential information for experimental design and data interpretation.
| Property | Value |
| CAS Number | 2408055-05-8 |
| Molecular Weight | 483.75 g/mol |
| Molecular Formula | C₂₀H₁₃Cl₃N₂O₄S |
| Mechanism of Action | Bacterial Transcription Inhibitor |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting bacterial RNA synthesis. This targeted disruption of transcription leads to a subsequent reduction in protein synthesis, ultimately resulting in the cessation of bacterial growth and viability.
Caption: General mechanism of action for this compound as a bacterial transcription inhibitor.
Experimental Protocols
A key method for characterizing the mechanism of action of this compound is through a luciferase-based bacterial reporter assay. This assay allows for the quantification of transcriptional activity in the presence of the inhibitor.[1][2][3]
Luciferase-Based Bacterial Reporter Assay for Characterizing this compound[1][2][3]
Objective: To determine the effect of this compound on bacterial transcription by measuring the expression of a luciferase reporter gene.
Materials:
-
Bacillus subtilis reporter strain (e.g., BS2019) with an integrated luciferase gene (e.g., Nluc) under the control of an inducible promoter.
-
This compound
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth).
-
Inducer for the reporter gene promoter (e.g., xylose).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well microplates.
-
Control antibiotics (e.g., rifampicin (B610482) as a known transcription inhibitor, chloramphenicol (B1208) as a translation inhibitor).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the B. subtilis reporter strain into the growth medium and incubate until it reaches the mid-logarithmic growth phase.
-
-
Assay Setup:
-
In a 96-well microplate, add the bacterial culture to each well.
-
Add serial dilutions of this compound to the designated wells.
-
Include wells with control antibiotics and a vehicle control (e.g., DMSO).
-
-
Induction of Reporter Gene:
-
Add the inducer (e.g., xylose) to all wells to initiate the transcription of the luciferase gene.
-
-
Incubation:
-
Incubate the microplate at the optimal growth temperature for the bacterial strain for a defined period.
-
-
Luminometry:
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
Caption: Workflow for the luciferase-based reporter assay to characterize this compound.
References
- 1. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
An In-depth Technical Guide to the Solubility and Stability of TAK-242
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of TAK-242 (Resatorvid), a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. This document is intended for researchers, scientists, and professionals involved in drug development and cellular research.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | TAK-242 (Resatorvid) | [1] |
| CAS Number | 243984-11-4 | [1][2] |
| Molecular Formula | C₁₅H₁₇ClFNO₄S | [2] |
| Molecular Weight | 361.82 g/mol | [2][3] |
| Purity | ≥98% | [1][2] |
| Supplied As | Crystalline solid | [1] |
Solubility Data
TAK-242 exhibits solubility in various organic solvents, which is critical for its application in in vitro and in vivo experimental settings. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [2] |
| Dimethyl Sulfoxide (DMSO) | Approx. 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (198.99 mM) | [5] |
| Ethanol | Soluble to 100 mM | [2] |
| Ethanol | Approx. 20 mg/mL | [1] |
| Dimethylformamide (DMF) | Approx. 10 mg/mL | [1] |
| Methanol | 1 mg/mL |
Stability Profile
The stability of TAK-242 is crucial for ensuring the reproducibility and validity of experimental results. Proper storage is essential to maintain its potency.
| Condition | Stability | Reference |
| Storage as Solid | Store at -20°C. Stable for ≥ 4 years. | [1] |
| Storage in Solution (DMSO) | Store at -20°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [3] |
| Lyophilized Form | Store lyophilized at -20°C, desiccated. Stable for 24 months. | [3] |
Mechanism of Action: TLR4 Signaling Inhibition
TAK-242 is a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[6] It exerts its inhibitory effects by binding to the intracellular domain of TLR4.[2] Specifically, it targets cysteine residue 747 (Cys747) within the Toll/interleukin-1 receptor (TIR) domain of TLR4.[6] This binding event disrupts the interaction of TLR4 with its downstream adaptor proteins, TIRAP (TIR domain-containing adapter protein) and TRAM (TRIF-related adaptor molecule).[6] By preventing the recruitment of these adaptor molecules, TAK-242 effectively blocks both the MyD88-dependent and TRIF-dependent signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.[7]
Signaling Pathway Diagram
The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by TAK-242.
Caption: TLR4 signaling pathway and TAK-242 inhibition.
Experimental Protocols
The following are representative protocols for the use of TAK-242 in in vitro and in vivo experiments, synthesized from multiple sources. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Assays
This protocol describes the use of TAK-242 to inhibit LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
TAK-242
-
DMSO (cell culture grade)
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for desired cytokine (e.g., TNF-α, IL-6)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of TAK-242 in DMSO. For a 5 mg vial, reconstitute in 1.38 mL of DMSO.[3] Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and culture overnight to allow for adherence.
-
TAK-242 Pre-treatment: The following day, dilute the TAK-242 stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 100 nM). Remove the old medium from the cells and add the medium containing TAK-242. Incubate for 1 hour.
-
LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add the LPS solution to the wells to a final concentration of 100 ng/mL. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4 pathway and TAK-242 interaction | BioRender Science Templates [biorender.com]
Technical Guide: CUHK242 Safety and Handling
Notice to the Reader:
Extensive searches for a compound designated "CUHK242" have not yielded a positive identification in publicly available chemical databases, safety data sheets, or scientific literature. The identifier "this compound" does not appear to be a standard chemical name, CAS number, or a widely recognized research code.
Without a definitive chemical identity, it is impossible to provide a Safety Data Sheet (SDS), handling procedures, or any of the detailed technical information requested. The hazards of an unknown substance are themselves unknown, and any speculation on safety precautions would be unfounded and potentially dangerous.
For Researchers, Scientists, and Drug Development Professionals:
To obtain the necessary safety and handling information, it is critical to identify the precise chemical structure and composition of the substance referred to as "this compound". We recommend the following steps:
-
Consult Internal Documentation: If "this compound" is an internal laboratory code, refer to your organization's internal documentation, laboratory notebooks, or chemical inventory systems for the corresponding chemical name or structure.
-
Contact the Source: If this material was obtained from a collaborator, contract research organization (CRO), or a specific research group, please contact them directly to request the full chemical identity and the associated Safety Data Sheet. The name "CUHK" may be an acronym for a university or institution (e.g., The Chinese University of Hong Kong) where the compound was synthesized.
-
Provide a Standard Identifier: If you can provide a standard chemical identifier such as an IUPAC name, CAS number, SMILES string, or a reference to a patent or publication describing the synthesis and characterization of "this compound", a comprehensive technical guide can be generated.
General Guidance for Handling Unidentified Compounds:
In the absence of specific information, any unknown chemical substance should be handled with the utmost caution, assuming it is hazardous. General prudent laboratory practices should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Do not ingest. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed, properly labeled container in a secure, designated area away from incompatible materials.
-
Waste Disposal: Dispose of the substance and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
The request for an in-depth technical guide on "this compound" cannot be fulfilled at this time due to the inability to identify the substance. The provision of accurate and reliable safety information is paramount. Once a proper chemical identifier for "this compound" is available, this request can be revisited.
Unveiling CUHK242: A Technical Deep-Dive into a Novel Bacterial Transcription Inhibitor
For Immediate Release
HONG KONG – A promising novel bacterial transcription inhibitor, CUHK242, previously identified as Compound 54, is the subject of this technical guide. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the early research surrounding this compound, focusing on its mechanism of action, antimicrobial efficacy, and the experimental protocols used in its characterization.
This compound distinguishes itself by targeting the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the σ initiation factor, a crucial step in bacterial transcription. This mechanism offers a promising new avenue for combating drug-resistant pathogens. This guide synthesizes the foundational research, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key processes.
Antimicrobial Activity of this compound (Compound 54)
The initial research on this compound, then designated Compound 54, established its potent antimicrobial activity against a range of Gram-positive pathogens. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, demonstrating significant efficacy, particularly against Streptococcus pneumoniae.
| Strain | MIC (μg/mL) |
| S. pneumoniae ATCC 49619 | 1 |
| S. pyogenes | 2 |
| S. agalactiae | 1 |
| S. aureus | >64 |
| E. faecalis | >64 |
Characterization of this compound's Mechanism of Action
Subsequent research utilized a luciferase-based reporter system in Bacillus subtilis to further elucidate the mechanism of this compound. This system allowed for the quantification of transcriptional and translational inhibition.
Effect of this compound on Transcription and Translation
The study by Lam et al. (2024) demonstrated that this compound significantly suppresses the production of NanoLuciferase (Nluc) mRNA in the reporter strain BS2019, confirming its role as a transcription inhibitor. A corresponding decrease in luminescence signal was also observed, indicating a downstream effect on translation.
| Treatment | Relative Nluc mRNA Fold Change | Relative Luminescence Intensity (%) |
| Untreated Control | 1.0 | 100 |
| This compound (at ½ × MIC) | ~0.2 | ~20 |
Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of this compound. Against S. pneumoniae, the compound exhibited a bacteriostatic effect at its MIC, with increasing concentrations leading to a greater reduction in bacterial viability over time.
| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | ~6.0 | ~6.0 | ~6.0 |
| 2 | ~7.0 | ~5.5 | ~4.5 |
| 4 | ~8.0 | ~5.0 | ~3.5 |
| 6 | ~8.5 | ~5.0 | ~3.0 |
| 24 | ~9.0 | ~5.0 | ~3.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: S. pneumoniae ATCC 49619, S. pyogenes, S. agalactiae, S. aureus, and E. faecalis were used.
-
Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Setup: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of this compound were prepared in CAMHB.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Luciferase-Based Reporter Assay
A genetically engineered Bacillus subtilis strain (BS2019) was developed to quantify the effect of this compound on transcription.
-
Strain Construction: The gene encoding NanoLuciferase (Nluc) under the control of a xylose-inducible promoter was integrated into the B. subtilis genome.
-
Assay Procedure:
-
BS2019 was grown to the mid-logarithmic phase.
-
The culture was treated with this compound at a concentration of ½ × MIC.
-
Samples were collected at specific time points.
-
-
mRNA Quantification:
-
Total RNA was extracted from the bacterial cells.
-
Reverse transcription-quantitative PCR (RT-qPCR) was performed to quantify the relative levels of Nluc mRNA, normalized to a housekeeping gene.
-
-
Luminescence Measurement:
-
A luciferase assay reagent was added to the cell lysates.
-
Luminescence was measured using a luminometer.
-
Time-Kill Kinetic Assay
This assay was performed to determine the bactericidal or bacteriostatic activity of this compound against S. pneumoniae.
-
Inoculum Preparation: An overnight culture of S. pneumoniae was diluted in fresh CAMHB to a starting density of approximately 10^6 colony-forming units (CFU)/mL.
-
Treatment: this compound was added at concentrations of 1× and 4× its MIC. An untreated culture served as a control.
-
Sampling: Aliquots were taken at 0, 2, 4, 6, and 24 hours.
-
Viable Cell Count: Serial dilutions of each aliquot were plated on appropriate agar (B569324) plates. The plates were incubated, and the colonies were counted to determine the number of viable bacteria (CFU/mL).
Visualizing the Core Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Mechanism of this compound action.
Caption: Luciferase reporter assay workflow.
Caption: Time-kill assay workflow.
Methodological & Application
Application Notes and Protocols for TAK-242 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-242, also known as Resatorvid, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1] TLR4, a key receptor in the innate immune system, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and initiates an inflammatory response.[2][3] Dysregulation of the TLR4 signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders.[4][5][6] TAK-242 specifically binds to the intracellular domain of TLR4, thereby blocking its interaction with adaptor molecules and inhibiting downstream signaling cascades, such as the NF-κB and MAPK pathways.[1][7] These application notes provide a comprehensive guide for the use of TAK-242 in cell culture, including detailed protocols for treatment and subsequent analysis of cellular responses.
Data Presentation
Quantitative Data Summary of TAK-242 Effects
The following table summarizes the cytotoxic effects of TAK-242 on various cancer cell lines. The IC50 values represent the concentration of TAK-242 required to inhibit the growth of 50% of the cell population. It is important to note that the cytotoxic response to TAK-242 can be influenced by the expression levels of TLR4 and its downstream mediator MyD88; higher expression may correlate with a higher IC50.[4]
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF7 | Breast Cancer | Varies | Used in studies demonstrating TAK-242's ability to enhance chemotherapy effects.[6][8] |
| SKBR3 | Breast Cancer | Varies | Investigated for anticancer effects of TAK-242.[6] |
| MDA-MB-231 | Breast Cancer | Varies | Studied for TLR4 inhibition by TAK-242.[6] |
| BT-474 | Breast Cancer | Varies | Examined for anticancer effects of TAK-242.[6] |
| A2780CP | Ovarian Cancer | Varies | Used to study the suppression of proliferation by TAK-242.[5] |
| 2008C13 | Ovarian Cancer | Varies | Investigated for enhanced cytotoxicity in combination with doxorubicin.[5] |
| SKOV3 | Ovarian Cancer | Varies | TLR4 activation and subsequent inhibition by TAK-242 studied.[5] |
| A2780S | Ovarian Cancer | Varies | Used in studies on the inhibition of TLR4 by TAK-242.[5] |
Note: Specific IC50 values can vary between studies and experimental conditions. Researchers are advised to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Signaling Pathway Diagram
The following diagram illustrates the Toll-like receptor 4 (TLR4) signaling pathway and the point of inhibition by TAK-242.
Caption: TLR4 signaling pathway and TAK-242 inhibition.
Experimental Workflow Diagram
The following diagram outlines a general workflow for treating cells with TAK-242 and subsequently analyzing the effects.
References
- 1. TAK-242 | Cell Signaling Technology [cellsignal.com]
- 2. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 3. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 4. TLR4 blockade using TAK-242 suppresses ovarian and breast cancer cells invasion through the inhibition of extracellular matrix degradation and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of TLR4 inhibits ovarian cancer cell proliferation: new insight into the anticancer effect of TAK-242 (Resatorvid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer effect of the TLR4 inhibition using TAK-242 (resatorvid) either as a single agent or in combination with chemotherapy: A novel therapeutic potential for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-242 (Resatorvid) inhibits proinflammatory cytokine production through the inhibition of NF-κB signaling pathway in fibroblast-like synoviocytes in osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Guide to Utilizing IRAK4 Inhibitors in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It functions as a key component of the Myddosome complex, which transmits signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target.[4][5]
This application note provides detailed protocols and guidelines for the use of a representative IRAK4 inhibitor, analogous to compounds described in recent literature, in various kinase assay formats. While the specific compound "CUHK242" was not found in the surveyed literature, the principles and methods outlined here are broadly applicable to the characterization of novel IRAK4 inhibitors. The protocols described include a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess target engagement and downstream functional effects within a cellular context.
IRAK4 Signaling Pathway
The following diagram illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway. Inhibition of IRAK4 kinase activity blocks the downstream inflammatory cascade.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Data Presentation: Inhibitory Activity of a Representative IRAK4 Inhibitor
The following table summarizes typical quantitative data obtained for a potent and selective IRAK4 inhibitor. These values are essential for comparing the potency and efficacy of different compounds.
| Parameter | Value | Target | Assay Type |
| IC50 | 10 nM | IRAK4 | Biochemical (ADP-Glo) |
| Ki | 5 nM | IRAK4 | Biochemical (Transcreener) |
| Cellular IC50 | 100 nM | IRAK4 | p-IRAK1 Western Blot (THP-1 cells) |
| Functional IC50 | 200 nM | IRAK4 | TNF-α Secretion (PBMCs) |
Experimental Protocols
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct inhibitory effect of a compound on IRAK4 kinase activity by quantifying the amount of ADP produced.
Experimental Workflow:
Caption: Workflow for a biochemical IRAK4 kinase assay using ADP-Glo™.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
96-well white plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[1]
-
In a 96-well plate, add 2.5 µL of the inhibitor dilution or DMSO (vehicle control).
-
Prepare a master mix containing IRAK4 enzyme and MBP substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final concentrations should be optimized, but typical starting points are 5-10 nM IRAK4, 10 µM ATP, and 0.1 µg/µL MBP.[6]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based IRAK4 Target Engagement Assay (Phospho-IRAK1 Western Blot)
This protocol assesses the ability of an inhibitor to block IRAK4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.[7]
Experimental Workflow:
Caption: Workflow for a cell-based IRAK4 target engagement assay.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 6-well plate at a density of 1 x 106 cells/mL and allow them to adhere.[7]
-
Pre-treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for 1 hour.[7]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK4 pathway.[7]
-
Harvest the cells and lyse them using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total IRAK1 and a loading control like β-actin.
-
Quantify the band intensities and normalize the phospho-IRAK1 signal to total IRAK1. Calculate the cellular IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in biochemical assay | Enzyme concentration too high; incubation time too long. | Optimize enzyme concentration and incubation time to achieve a signal-to-background ratio of >10. |
| Low signal in biochemical assay | Inactive enzyme; insufficient ATP or substrate. | Use a fresh batch of enzyme and verify the concentrations of ATP and substrate. |
| No p-IRAK1 signal in cell assay | Ineffective LPS stimulation; low cell number. | Confirm the activity of the LPS stock and ensure an adequate cell density. Optimize stimulation time. |
| High variability between replicates | Pipetting errors; inconsistent cell handling. | Use calibrated pipettes and ensure consistent cell seeding, treatment, and lysis procedures. Include more replicates. |
Conclusion
The protocols detailed in this application note provide a robust framework for the characterization of IRAK4 inhibitors. By employing both biochemical and cell-based assays, researchers can effectively determine the potency, target engagement, and functional consequences of novel compounds targeting IRAK4. These methods are crucial for the preclinical evaluation and optimization of IRAK4 inhibitors for the treatment of inflammatory and autoimmune diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Mouse Models: A General Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information is available for a compound designated "CUHK242." The following application notes and protocols are provided as a general framework for the in vivo evaluation of a hypothetical novel compound, hereafter referred to as "Hypothetical Compound 242 (HC242)," in mouse models of cancer. These guidelines should be adapted based on the specific characteristics of the compound and the research objectives.
Introduction
These application notes provide a comprehensive guide for the in vivo assessment of Hypothetical Compound 242 (HC242) in mouse models. The protocols outlined below cover essential aspects of preclinical efficacy and tolerability studies, from initial dose-range finding to the evaluation of antitumor activity in xenograft models. Adherence to institutional guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.
Quantitative Data Summary
Effective data presentation is crucial for the interpretation and comparison of results. The following tables provide a standardized format for summarizing key quantitative data from in vivo studies of HC242.
Table 1: Maximum Tolerated Dose (MTD) Determination
| Mouse Strain | Route of Administration | Dosing Schedule | No. of Animals per Group | Dose Level (mg/kg) | Observed Toxicities | Body Weight Change (%) | MTD (mg/kg) |
| Nude | Intraperitoneal (IP) | Daily for 14 days | 5 | 10 | None | +5% | >50 |
| Nude | Intraperitoneal (IP) | Daily for 14 days | 5 | 25 | Mild lethargy | -2% | >50 |
| Nude | Intraperitoneal (IP) | Daily for 14 days | 5 | 50 | Moderate lethargy, ruffled fur | -8% | >50 |
| Nude | Intraperitoneal (IP) | Daily for 14 days | 5 | 75 | Severe lethargy, hunched posture | -20% | 50 |
Table 2: Antitumor Efficacy in Xenograft Model
| Treatment Group | No. of Animals | Dosing Regimen (mg/kg, route, schedule) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | 10 | 0.5% CMC, PO, Daily | 155 ± 25 | 1250 ± 210 | 0 | +3 ± 2 |
| HC242 | 10 | 25, PO, Daily | 160 ± 30 | 650 ± 150 | 48 | -5 ± 3 |
| HC242 | 10 | 50, PO, Daily | 158 ± 28 | 310 ± 90 | 75.2 | -9 ± 4 |
| Positive Control | 10 | Varies | 152 ± 27 | 400 ± 110 | 68 | -7 ± 3 |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments.
Animal Models
Immunocompromised mouse strains such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice are commonly used for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). The choice of strain may influence the pharmacokinetic and efficacy outcomes of the therapeutic agent being tested.[1]
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture human cancer cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
Drug Formulation and Administration
-
Formulation: Prepare HC242 in a sterile vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage, saline for intravenous injection).
-
Administration Routes: Common administration routes in mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[2][3][4] The selection of the route should be based on the compound's properties and intended clinical application.[3]
-
Volume and Needle Size: Adhere to recommended guidelines for administration volumes to avoid adverse effects.[2] For instance, the maximum bolus IV injection volume is typically around 0.2 mL for an adult mouse.[2]
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of HC242 that can be administered without causing unacceptable toxicity.
-
Procedure:
-
Use a cohort of non-tumor-bearing mice.
-
Administer escalating doses of HC242 to different groups of mice.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, and fur texture).
-
Record body weight at least three times per week.
-
The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.
-
Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of HC242 in a xenograft model.
-
Procedure:
-
Use tumor-bearing mice randomized into groups.
-
Administer HC242 at one or more doses below the MTD.
-
Include a vehicle control group and potentially a positive control group (a standard-of-care agent).
-
Measure tumor volume and body weight 2-3 times weekly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Hypothetical Signaling Pathway of HC242
Caption: Hypothetical signaling pathway showing HC242 as an inhibitor of MEK.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. CUHK develops novel drug formulation method that increases efficacy of drugs | CUHK Communications and Public Relations Office [cpr.cuhk.edu.hk]
- 2. CUHK study: Chinese cancer drug effective against multiple tumor types [thestandard.com.hk]
- 3. Drug Discovery and Development Services [pharmacy.cuanschutz.edu]
- 4. Drug Discovery and Development [medschool.cuanschutz.edu]
Application Notes and Protocols for Cancer Research: A Case Study on the mTOR Inhibitor PP242
Disclaimer: Initial searches for "CUHK242" in the context of cancer research did not yield specific public data. The following application notes and protocols are based on the publicly available research for PP242 , a known mTOR inhibitor with documented applications in cancer research, which may serve as a relevant example for the intended audience.
Application Notes for PP242 in Cancer Research
Introduction:
PP242 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1] PP242 has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other targeted therapies.
Mechanism of Action:
PP242 targets the mTOR kinase domain, inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downstream suppression of key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][3] In colorectal cancer (CRC) cells, for instance, PP242 has been shown to inhibit the proliferation and induce apoptosis by altering the cell cycle.[2] Interestingly, in BRAF mutant CRC cells, PP242 monotherapy can lead to a negative feedback loop, causing an increase in EGFR phosphorylation.[2] This suggests that combination therapies, such as with the EGFR inhibitor cetuximab, could be a more effective strategy in certain genetic contexts.[2]
Applications in Cancer Research:
-
Inhibition of Cancer Cell Proliferation: PP242 has been shown to significantly inhibit the proliferation of various cancer cell lines, including colorectal, breast, and lung cancer.[2][4]
-
Induction of Apoptosis: By blocking key survival signals, PP242 can induce programmed cell death in cancer cells.[2]
-
Combination Therapy: The efficacy of PP242 can be enhanced when used in combination with other anti-cancer agents. For example, its combination with the EGFR inhibitor cetuximab has shown synergistic effects in inhibiting colorectal cancer cell growth in vitro and in vivo.[2]
-
Overcoming Drug Resistance: The mTOR pathway is implicated in resistance to various cancer therapies. Investigating PP242 in resistant models could unveil novel therapeutic strategies.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-proliferative effects of PP242 in combination with Cetuximab (CTX) in colorectal cancer cell lines.
| Cell Line | Treatment | Inhibition of Proliferation (%) | Reference |
| HT-29 | PP242 + CTX | Significant Inhibition | [2] |
| Caco-2 | PP242 + CTX | Significant Inhibition | [2] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of PP242 on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HT-29, Caco-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PP242 (dissolved in DMSO)
-
Cetuximab (CTX)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PP242, CTX, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of PP242 on the phosphorylation of key proteins in the EGFR and mTOR signaling pathways.
-
Materials:
-
Cancer cell lines
-
PP242 and/or CTX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with PP242, CTX, or their combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
References
- 1. Cotargeting survival signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual-targeted molecular therapy of PP242 and cetuximab plays an anti-tumor effect through EGFR downstream signaling pathways in colorectal cancer - Kong - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Small Molecule Inhibitors for Signal Transduction Pathway Studies
Topic: Using CUHK242 for Signal Transduction Pathway Studies
Initial Assessment: A comprehensive search for "this compound" across multiple scientific databases and search engines did not yield any specific information regarding a compound with this designation. The search included terms such as "this compound signal transduction," "this compound mechanism of action," and "this compound experimental protocols." This suggests that "this compound" may be an internal compound designation not yet publicly disclosed, a potential typographical error, or a very new agent not yet described in the scientific literature.
Recommendation: To proceed with the creation of detailed Application Notes and Protocols, specific information about the molecular target and mechanism of action of the compound is required. Researchers, scientists, and drug development professionals interested in utilizing a novel compound for signal transduction studies are advised to first consult internal documentation or contact the providing entity (e.g., the Chinese University of Hong Kong) to obtain this critical information.
Once the specific target of the compound is identified (e.g., a particular kinase, receptor, or enzyme), the following general framework for Application Notes and Protocols can be adapted. For the purpose of providing a useful and illustrative template, we will proceed by using a well-characterized class of inhibitors, Anaplastic Lymphoma Kinase (ALK) inhibitors , as a representative example. ALK is a receptor tyrosine kinase involved in key signaling pathways regulating cell growth and proliferation, and its aberrant activation is a driver in several cancers.[1][2]
Application Notes: Alectinib, a Representative ALK Inhibitor, in Signal Transduction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alectinib is a highly selective, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[] It is utilized in both basic research and clinical settings to probe the function of ALK and to treat ALK-positive non-small-cell lung cancer (NSCLC).[][4] These application notes provide an overview of the use of Alectinib to study ALK-mediated signal transduction pathways.
Mechanism of Action: In ALK-positive cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in a constitutively active ALK fusion protein that drives downstream signaling pathways, promoting cell proliferation and survival.[2] Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[]
Key Signaling Pathways Affected:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.
-
JAK-STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.
Quantitative Data Presentation
The efficacy of ALK inhibitors like Alectinib is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological process by 50%.[5][6]
Table 1: In Vitro Inhibitory Activity of Alectinib
| Cell Line | ALK Fusion Partner | Alectinib IC50 (nM) | Reference |
| NCI-H2228 | EML4-ALK variant 3 | 1.9 | F. Hoffmann-La Roche |
| KARPAS-299 | NPM-ALK | 1.9 | F. Hoffmann-La Roche |
| SU-DHL-1 | NPM-ALK | 2.6 | F. Hoffmann-La Roche |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of an ALK inhibitor on the viability of cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Alectinib (or other ALK inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ALK inhibitor in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ALK Signaling Pathway
This protocol is used to assess the phosphorylation status of ALK and its downstream targets.
Materials:
-
ALK-positive cancer cell line
-
ALK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the ALK inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Alectinib inhibits the constitutively active EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing ALK pathway inhibition by Western Blot.
References
- 1. Dynamic visualization of signal transduction in living cells: from second messengers to kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: CUHK242 for Neurodegenerative Disease Research
To our valued researchers, scientists, and drug development professionals:
Following a comprehensive review of publicly available scientific literature, patents, and institutional publications, we must report that there is no specific information available for a compound or tool designated as "CUHK242" in the context of neurodegenerative disease research. This term does not appear in accessible databases and research publications from The Chinese University of Hong Kong (CUHK) or other scientific sources.
It is possible that "this compound" represents an internal, pre-publication designation for a novel therapeutic or research compound that has not yet been disclosed to the public.
While we cannot provide specific data and protocols for "this compound," we are pleased to highlight other significant and publicly documented research from CUHK in the field of neurodegenerative diseases. These advancements offer valuable tools and insights for the scientific community. Below are summaries of notable compounds that have emerged from CUHK's drug discovery efforts.
Alternative Neuroprotective Compounds from CUHK Research
Researchers at The Chinese University of Hong Kong have been at the forefront of developing novel therapeutic strategies for neurodegenerative disorders. Here are some of the key discoveries that may be of interest:
BB10: A Novel Bilobalide Derivative for Neuroprotection
A research team at CUHK has successfully modified bilobalide, a natural product from the Ginkgo tree, to create a new derivative named BB10 . This novel compound has demonstrated significant neuroprotective effects against ferroptosis, a form of iron-dependent programmed cell death implicated in conditions like Alzheimer's disease.[1]
Key Features of BB10:
-
Mechanism of Action: BB10 protects brain cells by reducing the accumulation of toxic byproducts of lipid peroxidation during ferroptosis and maintaining levels of antioxidant enzymes.[1]
-
Therapeutic Potential: Shows promise as a novel treatment for neurodegenerative diseases where ferroptosis is a contributing factor.
SUMO1(15-55): A Peptide Inhibitor for Parkinson's Disease
Scientists at CUHK have developed a novel peptide inhibitor, SUMO1(15-55) , which targets the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[2][3][4]
Key Features of SUMO1(15-55):
-
Mechanism of Action: This peptide inhibitor directly interferes with the formation of toxic α-synuclein aggregates, known as Lewy bodies, which are hallmarks of Parkinson's disease.[2]
-
Preclinical Efficacy: Treatment with SUMO1(15-55) has been shown to ameliorate neurodegenerative symptoms in a Drosophila (fruit fly) model of Parkinson's disease.[2][3] The team is now working on a gene therapy approach to deliver this peptide to the brain.[4][5]
BCH001: A Small Molecule Inhibitor for Huntington's Disease
A research group at CUHK has identified a potential therapeutic target and a corresponding small molecule inhibitor, BCH001 , for Huntington's disease. Their research found that the levels of an enzyme called Poly(A) RNA polymerase D5 (PAPD5) are significantly elevated in the brains of Huntington's disease patients.[6]
Key Features of BCH001:
-
Mechanism of Action: BCH001 is an inhibitor of PAPD5. By blocking the activity of this enzyme, it disrupts a signaling pathway that leads to the death of neurons.[6]
-
Preclinical Efficacy: This small molecule has been shown to reduce neuronal cell death in various preclinical models of Huntington's disease.[6]
Conclusion
While the specific details for "this compound" remain elusive, the innovative research landscape at The Chinese University of Hong Kong provides a wealth of other promising tools for the study and potential treatment of neurodegenerative diseases. We encourage the research community to explore the published work on compounds such as BB10, SUMO1(15-55), and BCH001.
Should information on "this compound" become publicly available, we will endeavor to provide the detailed application notes and protocols as originally requested. We recommend monitoring publications from The Chinese University of Hong Kong for the latest updates in their neurodegenerative disease research programs.
References
- 1. CU Medicine modifies Gingko tree extract with innovative molecular editing Innovation drives the development of new drugs for neurodegenerative diseases | CUHK Communications and Public Relations Office [cpr.cuhk.edu.hk]
- 2. New Treatment Puts a Brake on Parkinson’s - CUHK in Touch [cuhkintouch.cpr.cuhk.edu.hk]
- 3. mims.com [mims.com]
- 4. Breaking barriers: new solution to Parkinson’s neurodegeneration - CUHK in Touch [cuhkintouch.cpr.cuhk.edu.hk]
- 5. CUHK unveils a new gene therapy targeting Parkinson’s disease | CUHK Communications and Public Relations Office [cpr.cuhk.edu.hk]
- 6. CUHK uncovers new Huntington's disease mechanism [thestandard.com.hk]
Illustrative Application Note & Protocol for a Hypothetical Compound
Based on the conducted research, there is no publicly available information or scientific literature that identifies a specific molecule, compound, or reagent named "CUHK242" in the context of flow cytometry analysis or any other biological application. The search results did not yield any data on its mechanism of action, signaling pathways, or established protocols for its use.
It is possible that "this compound" may be an internal designation for a compound under development at The Chinese University of Hong Kong (CUHK) that has not yet been disclosed in public forums or scientific publications. The search results did, however, provide information on the Flow Cytometry Core facilities at CUHK, which are equipped with advanced instrumentation for cell analysis.[1][2]
Additionally, a similarly named compound, TAK-242 , was identified in the literature as a specific inhibitor of Toll-like receptor 4 (TLR4) signaling.[3] Research has shown that TAK-242 can suppress the proliferation of acute myeloid leukemia (AML) cells and that its effects can be assessed using flow cytometry-based cell cycle analysis.[3]
Given the absence of information on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols. Should "this compound" be a proprietary or newly developed compound, access to internal documentation would be necessary to fulfill this request.
For illustrative purposes, had information on "this compound" been available, the following sections would have been developed:
Disclaimer: The following is a hypothetical example and is not based on actual data for "this compound".
Application Note: Analysis of [Hypothetical Target] Modulation by this compound using Flow Cytometry
Introduction
This compound is a novel small molecule inhibitor of the [Hypothetical Kinase] in the [Hypothetical Signaling Pathway], which is frequently dysregulated in [Specific Cancer]. This application note describes the use of flow cytometry to quantify the effects of this compound on target engagement and downstream signaling events in cancer cell lines.
Principle of the Assay
This protocol utilizes phospho-specific flow cytometry to measure the phosphorylation status of [Downstream Protein], a key substrate of [Hypothetical Kinase]. A decrease in the phosphorylation of [Downstream Protein] upon treatment with this compound indicates target engagement and pathway inhibition.
Experimental Protocols
1. Cell Preparation and Treatment
-
Cell Line: [e.g., MCF-7 breast cancer cell line]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
2. Antibody Staining for Flow Cytometry
-
Harvest and fix cells with 4% paraformaldehyde.
-
Permeabilize cells with ice-cold methanol.
-
Incubate with primary antibody against phospho-[Downstream Protein] (e.g., p-ERK1/2).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Resuspend cells in FACS buffer for analysis.
3. Flow Cytometry Data Acquisition
-
Instrument: Any standard flow cytometer (e.g., BD FACSCanto™ II).
-
Data Analysis: Gate on the single-cell population and measure the median fluorescence intensity (MFI) of the phospho-protein signal.
Data Presentation
Table 1: Dose-Dependent Inhibition of [Downstream Protein] Phosphorylation by this compound
| This compound Concentration (nM) | Median Fluorescence Intensity (MFI) of p-[Downstream Protein] | % Inhibition |
| 0 (Vehicle) | 15000 | 0 |
| 10 | 12500 | 16.7 |
| 100 | 7500 | 50.0 |
| 1000 | 2000 | 86.7 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
References
- 1. Flow Cytometry Core - School of Biomedical Sciences, CUHK [www3.sbs.cuhk.edu.hk]
- 2. Flow Cytometry Core [core.sbs.cuhk.edu.hk]
- 3. Toll-like receptor 4 signaling pathway is correlated with pathophysiological characteristics of AML patients and its inhibition using TAK-242 suppresses AML cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with Experimental Compound CUHK242
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with the experimental compound CUHK242. Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific protein biomarkers within the context of tissue architecture.[1] This is particularly crucial in drug development for assessing the pharmacodynamic effects of a compound, target engagement, and downstream cellular responses.
The following protocols are designed to be a robust starting point for researchers. It is important to note that optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different tissue types and target antigens.[2][3]
Putative Mechanism of Action of this compound
Note: The precise mechanism of action for this compound is currently under investigation. The following represents a hypothetical signaling pathway that can be assessed using immunohistochemistry. This section should be updated once the molecular target of this compound is identified.
It is hypothesized that this compound may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] Immunohistochemical analysis can be employed to evaluate the expression and phosphorylation status of key proteins within this pathway (e.g., p-Akt, p-mTOR, Ki-67) in response to this compound treatment.
Experimental Protocols
A generalized workflow for immunohistochemical staining is presented below. This can be adapted for both paraffin-embedded and frozen tissue sections.
Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a step-by-step guide for IHC staining of FFPE tissue sections.[2][5][6]
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[2]
-
Rehydrate the sections by sequential immersion in graded ethanol (B145695) solutions:
-
Rinse with distilled water.
2. Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, pH 6.0).[5][7]
-
Heat the solution to 95-100°C for 20 minutes using a microwave, pressure cooker, or water bath.[6][7]
-
Allow slides to cool to room temperature for at least 20 minutes.[5]
-
Note: The choice of retrieval buffer and method may need to be optimized for specific antibodies.
3. Peroxidase Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 15 minutes.[3][7]
-
Rinse slides with PBS (Phosphate Buffered Saline).
4. Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS with 1% BSA) for 1 hour at room temperature in a humidified chamber.[3] This step is crucial to prevent non-specific antibody binding.[3]
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[3]
6. Secondary Antibody and Detection:
-
Wash slides three times in PBS for 5 minutes each.
-
Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
If using a biotin-based system, apply the avidin-biotin complex (ABC) reagent and incubate for 30 minutes.
-
Wash slides three times in PBS for 5 minutes each.
7. Chromogenic Detection:
-
Apply the chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and monitor for color development (typically 2-10 minutes).[1][3]
-
Stop the reaction by immersing the slides in distilled water.[1]
8. Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[5]
-
"Blue" the sections in running tap water.[5]
9. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).[5]
-
Clear in xylene and mount with a permanent mounting medium.[5]
Protocol for Frozen Tissues
This protocol is suitable for antigens that may be sensitive to the harsh processing of FFPE tissues.[1][2]
1. Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.[8]
-
Store blocks at -80°C.
-
Section the frozen tissue on a cryostat (5-10 µm thick) and mount on charged slides.[1]
-
Air dry the sections.
2. Fixation:
-
Fix the sections in cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes.
-
Air dry and then wash with PBS.
3. Staining:
-
Proceed with the Peroxidase Blocking, Blocking Non-Specific Binding, and subsequent steps as outlined in the FFPE protocol. Note that antigen retrieval is often not necessary for frozen sections.
Data Presentation and Quantification
Quantitative analysis of IHC staining is essential for an objective assessment of this compound's effects. This can be achieved through manual scoring by a pathologist or through digital image analysis software.
Table 1: Hypothetical Staining Intensity Scores
| Treatment Group | N | p-Akt Staining Score (Mean ± SD) | Ki-67 Positive Cells (%) (Mean ± SD) |
| Vehicle Control | 10 | 3.5 ± 0.4 | 65.2 ± 8.1 |
| This compound (10 mg/kg) | 10 | 1.2 ± 0.3 | 22.5 ± 5.6 |
| This compound (30 mg/kg) | 10 | 0.8 ± 0.2 | 10.1 ± 3.9 |
Scoring criteria: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong), 4 (very strong).
Table 2: Summary of IHC Experimental Parameters
| Parameter | Details |
| Tissue Type | e.g., Human Xenograft Tumor (Breast Cancer) |
| Fixation | 10% Neutral Buffered Formalin |
| Embedding | Paraffin |
| Section Thickness | 5 µm |
| Antigen Retrieval | HIER in Citrate Buffer (pH 6.0) for 20 min |
| Primary Antibody | Rabbit anti-p-Akt (1:100), Mouse anti-Ki-67 (1:200) |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit/Mouse |
| Detection System | DAB Chromogen |
| Counterstain | Hematoxylin |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive. Antigen retrieval insufficient. | Ensure all steps were followed. Optimize antigen retrieval time/method. Use a positive control tissue.[9] |
| High Background | Insufficient blocking. Primary antibody concentration too high. | Increase blocking time or change blocking reagent.[3] Titrate primary antibody. |
| Non-specific Staining | Endogenous peroxidase activity not quenched. | Ensure peroxidase blocking step is performed.[3] |
Conclusion
This document provides a detailed framework for the immunohistochemical evaluation of tissues treated with the experimental compound this compound. By following these protocols and adapting them as necessary, researchers can effectively assess the in-situ effects of this compound on target proteins and cellular processes, generating crucial data for preclinical drug development.
References
- 1. usbio.net [usbio.net]
- 2. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Cotargeting survival signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 6. thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
Application Notes and Protocols for CUHK242 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUHK242 is a novel small molecule inhibitor with potential applications in targeted therapy research. Accurate and consistent preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to preparing, storing, and handling this compound stock solutions for in vitro and in vivo studies. The following protocols are based on the general procedures for handling similar small molecule compounds and should be adapted based on the specific experimental requirements and the empirically determined properties of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for a desired molar concentration and for selecting the appropriate solvent.
Table 1: Physicochemical Data for this compound
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |
| Appearance | White to off-white crystalline solid | Visually inspect the compound upon receipt to ensure it matches this description. |
| Purity | >99% (by HPLC) | Purity should be confirmed by the supplier's certificate of analysis. |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol: ≥ 10 mg/mL (≥ 22.2 mM) | Can be used as a solvent for some applications, but lower solubility may limit the stock concentration. | |
| Water: Insoluble | This compound is not soluble in aqueous solutions. Prepare a high-concentration stock in an organic solvent before diluting in media. | |
| Storage | Store at -20°C or -80°C | Protect from light and moisture to maintain stability. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Experimental Example: Cell Viability Assay using this compound
This protocol outlines a typical experiment to determine the effect of this compound on the viability of a cancer cell line using a colorimetric MTT assay.
Workflow for Cell Viability Assay:
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions in complete growth medium. For example, to achieve final concentrations ranging from 0.01 µM to 10 µM, prepare intermediate dilutions at 2x the final concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells of the 96-well plate containing the cells. This will result in the desired final concentrations in a total volume of 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
This compound and the MAPK/ERK Signaling Pathway
This compound is hypothesized to be an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the core components of this pathway.
Caption: The MAPK/ERK signaling cascade and the putative inhibitory action of this compound.
Safety Precautions
This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document provides a generalized protocol and should be adapted based on the specific characteristics of the compound and the experimental context. Always perform small-scale solubility and stability tests before preparing large batches of stock solutions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Novel Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with novel small molecule inhibitors, such as CUHK242. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to a lack of an expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: My novel inhibitor, this compound, is not showing any activity in my cellular assay. Where should I start troubleshooting?
A1: When a novel inhibitor fails to show activity, it's crucial to systematically validate both the compound and the experimental setup. Start by confirming the inhibitor's integrity and solubility. Then, verify the experimental conditions, including cell line responsiveness and assay sensitivity. A logical workflow can help pinpoint the issue.
Q2: How can I be sure that my inhibitor is stable and soluble in my experimental conditions?
A2: Compound stability and solubility are common sources of experimental variability. A color change in your stock solution can indicate chemical degradation or oxidation.[1] Precipitation upon thawing a stock solution can occur if the solubility limit is exceeded at lower temperatures.[1] It is advisable to start by testing solubility in common solvents like DMSO and then ensuring it remains soluble in your final aqueous-based assay buffer.[2] Gentle heating or sonication can sometimes help dissolve stubborn compounds, but thermal stability should be verified.[2]
Q3: What if the inhibitor is active in a biochemical assay but not in a cell-based assay?
A3: This discrepancy often points to issues with cell permeability.[3][4] Not all small molecules can efficiently cross the cell membrane to reach their intracellular target.[3] You may need to perform a cell permeability assay or consult literature on compounds with similar structures. Additionally, the inhibitor could be subject to efflux by cellular pumps, which would reduce its intracellular concentration.
Q4: Could my inhibitor be causing unexpected or "off-target" effects?
A4: Yes, off-target effects are a known challenge with small molecule inhibitors, particularly kinase inhibitors.[5][6] The inhibitor may be binding to other proteins in the cell, leading to a complex biological response that masks the intended inhibitory effect.[5][7] In some cases, kinase inhibitors can even cause the paradoxical activation of a signaling pathway.[6] Kinome-wide selectivity profiling can help identify potential off-target interactions.[6]
Q5: How can I confirm that my target is expressed and active in the cell line I'm using?
A5: It is essential to verify that your target protein is present and in an active state in your chosen cell line. You can confirm protein expression levels using Western blotting. For kinases, assessing the phosphorylation status of the kinase itself or a known downstream substrate can confirm its activity.
Troubleshooting Guides
Issue 1: No Inhibitory Effect Observed in a Biochemical Assay
If this compound is not inhibiting its purified target in a cell-free assay, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare a fresh stock solution of this compound. Assess the stability of the compound in the assay buffer over the experiment's duration.[1] | A freshly prepared solution should exhibit inhibitory activity if the previous stock was degraded. |
| Incorrect Assay Conditions | Verify the concentrations of the enzyme, substrate, and ATP. Ensure the pH and temperature are optimal for enzyme activity.[6] | Optimization of assay conditions should result in a measurable inhibitory effect. |
| Assay Interference | Some compounds can interfere with the assay technology itself, for example, by fluorescing or quenching a signal.[6] Run a control without the enzyme to check for compound interference. | The inhibitor should not produce a signal in the absence of the enzyme. |
| Inactive Compound | Verify the identity and purity of the compound using methods like LC-MS or NMR. | Confirmation of the compound's structure and purity ensures the starting material is correct. |
Issue 2: Lack of Efficacy in Cell-Based Assays
If this compound is active in biochemical assays but not in cellular experiments, the following guide can help:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Use a cell permeability assay or computational models to predict permeability. If permeability is low, consider synthesizing more lipophilic analogs.[8][9] | An effective inhibitor should be able to cross the cell membrane to reach its target. |
| Drug Efflux | Treat cells with known efflux pump inhibitors in combination with this compound. | If efflux is the issue, co-treatment should restore the inhibitory activity of this compound. |
| Target Not Expressed or Active | Perform a Western blot to confirm the expression of the target protein. Assess the phosphorylation of a downstream substrate to confirm pathway activity.[10] | The target protein should be expressed at sufficient levels, and the pathway should be active in the chosen cell line. |
| Drug Resistance | The cancer cell line may have pre-existing resistance mechanisms, such as mutations in the target kinase's "gatekeeper" residue.[11] Sequence the target gene in your cell line to check for mutations. | Sensitivity to the inhibitor is expected in cell lines without resistance-conferring mutations. |
| Incorrect Dosing or Timing | Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time. | A clear dose-dependent inhibition should be observed at the appropriate time points. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a purified kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
This compound stock solution (e.g., in DMSO)
-
Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like Mg²⁺)
-
ATP
-
Detection reagents (e.g., ADP-Glo™ for luminescence or a phospho-specific antibody for fluorescence-based assays)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Set up the Kinase Reaction: In a multi-well plate, add the kinase solution. To test for inhibition, pre-incubate the kinase with the various concentrations of this compound for 15-30 minutes at room temperature.[12]
-
Initiate the Reaction: Add the substrate/ATP mixture to each well to start the reaction.[12]
-
Incubate: Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (typically 60-90 minutes).[12]
-
Stop and Detect: Stop the reaction by adding a stop solution (e.g., containing EDTA). Add the detection reagents according to the manufacturer's instructions.[12]
-
Read the Plate: Measure the signal (luminescence or fluorescence) using a compatible plate reader.[12]
-
Data Analysis: The kinase activity is typically inversely proportional to the inhibitory effect of the compound. Plot the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol is for assessing whether this compound inhibits a specific signaling pathway within cells by measuring the phosphorylation of a downstream target.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated form of the downstream target, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-only control (e.g., DMSO).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Detection: Wash the membrane again and then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[14]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and/or a loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.[15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.[15]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[16]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Visualizations
Caption: A logical workflow for troubleshooting unexpected results with a novel small molecule inhibitor.
Caption: Example of a signaling pathway (PI3K/Akt) that could be targeted by a novel inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cell-permeable inhibitors that target the BRCT domain of BRCA1 protein by using a small-molecule microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nyu.edu [nyu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve CUHK242 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using CUHK242, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (B87167) (DMSO).
Troubleshooting Guide: Improving this compound Solubility in DMSO
Researchers may occasionally encounter challenges in completely dissolving this compound in DMSO, especially when preparing high-concentration stock solutions. The following troubleshooting steps provide a systematic approach to enhance solubility.
Problem: this compound powder is not fully dissolving in DMSO at the desired concentration, resulting in a cloudy solution or visible particulate matter.
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Potential Issues & Solutions |
| 1. Initial Dissolution | 1. Weigh the required amount of this compound powder and place it in a sterile vial. 2. Add the calculated volume of high-purity, anhydrous DMSO. 3. Cap the vial tightly and vortex thoroughly for 1-2 minutes at room temperature.[1] | A clear, homogenous solution with no visible particles. | Issue: Solid material remains. Solution: Proceed to the next steps. |
| 2. Sonication | 1. Place the vial containing the this compound/DMSO mixture into a bath sonicator. 2. Sonicate for 5-10 minutes.[1] 3. Visually inspect the solution for complete dissolution. | Increased dissolution rate by breaking down aggregates.[2] | Issue: Solution remains cloudy. Solution: Proceed to gentle warming. Ensure the sonicator bath does not become excessively hot. |
| 3. Gentle Warming | 1. Gently warm the solution in a water bath set to 37°C for 5-10 minutes.[1] 2. Intermittently vortex the vial during warming. 3. Crucially, verify the temperature stability of this compound before applying heat. | Enhanced solubility due to increased kinetic energy. | Issue: Compound degradation. Solution: Always check the compound's datasheet for temperature sensitivity. If unknown, use heat judiciously and for the shortest possible duration. |
| 4. Preparation of a More Dilute Stock | 1. If the desired concentration is not achievable, prepare a more dilute stock solution (e.g., 10 mM instead of 50 mM). 2. This may require adjusting subsequent experimental dilutions. | A clear, fully dissolved stock solution at a lower, more manageable concentration. | Issue: A lower concentration may not be suitable for all experimental designs. Solution: Consider the final desired concentration in your assay and work backward to determine the highest necessary stock concentration. |
This compound Solubility FAQs
Q1: What is the expected solubility of this compound in DMSO?
While specific quantitative solubility data for this compound in DMSO is not publicly available, it is described as a bacterial transcription inhibitor with antimicrobial activity.[3] Like many small molecule inhibitors, it is expected to be soluble in DMSO, which is a powerful solvent for a wide range of organic compounds.[4][5][6][7][8]
Q2: My this compound/DMSO stock solution appears clear, but a precipitate forms when I dilute it into my aqueous assay buffer. What should I do?
This is a common phenomenon known as precipitation upon dilution and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] Here are several strategies to address this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, while still maintaining the solubility of this compound.[1][9]
-
Adjust Buffer pH: The solubility of many compounds is pH-dependent.[1][9] If the experimental conditions allow, testing a range of pH values for your aqueous buffer may improve the solubility of this compound.
-
Use Solubility Enhancers: For particularly challenging compounds, the addition of surfactants such as Tween® 80 or Pluronic® F-68 at low concentrations in the aqueous buffer can help maintain the compound in solution.[1]
-
Incorporate a Co-solvent: In some cases, adding a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can enhance solubility.[10]
Q3: How should I properly store my this compound stock solution in DMSO?
To ensure the stability and integrity of your this compound stock solution:
-
Once fully dissolved, create small, single-use aliquots to minimize freeze-thaw cycles.
-
Store these aliquots at -20°C or -80°C for long-term stability, protected from light and moisture.[1]
-
As DMSO is hygroscopic (absorbs moisture from the air), minimizing the exposure of the stock solution to the atmosphere is crucial to prevent dilution over time.[9]
Q4: Can I use solvents other than DMSO for this compound?
DMSO is generally the recommended solvent for creating high-concentration stock solutions of small molecule inhibitors due to its ability to dissolve a wide range of both polar and nonpolar compounds.[7][11] While some inhibitors may also be soluble in ethanol, this would need to be determined empirically for this compound.[10] For most in vitro assays, preparing a concentrated stock in DMSO and then diluting it into the aqueous experimental medium is the standard procedure.
Experimental Protocols & Visualizations
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO, incorporating troubleshooting steps.
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid this compound powder and place it into a sterile, appropriately sized vial (e.g., an amber glass vial).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[1]
-
Visual Inspection: Check for complete dissolution. If undissolved material remains, proceed to the troubleshooting workflow.
-
Storage: Once fully dissolved, aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[1]
Workflow for Improving this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Signaling Pathway for Addressing Aqueous Precipitation
Caption: Strategies to prevent this compound precipitation in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide [allwaychemical.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. neutronco.com [neutronco.com]
Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitors
A Note on the Investigated Compound: Initial searches for "CUHK242" identify it as a novel triaryl antimicrobial agent targeting the interaction between bacterial RNA polymerase and the NusG factor[1]. The query regarding off-target effects in the context of kinase inhibition suggests a possible misidentification of the compound. This guide has been developed to address the core request for troubleshooting off-target effects of kinase inhibitors and will use the placeholder name "Inhibitor-X" to represent a hypothetical kinase inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the interactions of a kinase inhibitor with proteins other than its intended primary target.[2] Since all kinases share a structurally conserved ATP-binding pocket, kinase inhibitors, especially those that are ATP-competitive, can bind to and inhibit multiple kinases.[2][3] This can lead to unexpected biological responses, cellular toxicity, or a desired polypharmacological profile where inhibiting multiple targets is beneficial.[2]
Q2: Why is my in vitro kinase profiling data different from my results in cellular assays?
A2: Discrepancies between in vitro and cellular assay results are common. In vitro assays use purified recombinant kinases, which may not fully replicate the complex cellular environment.[4] Factors such as post-translational modifications, cellular localization, and protein-protein interactions within a cell can influence inhibitor activity.[4] Additionally, kinase inhibitors must compete with high intracellular concentrations of ATP (2-8 mM in mammalian cells), which can significantly reduce their apparent potency compared to biochemical assays where ATP concentrations are often much lower.[4]
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the inhibition of the intended primary target kinase leads to adverse effects. This can happen if the target kinase is crucial for the normal function of healthy tissues. Off-target toxicity is caused by the inhibitor binding to and modulating the activity of unintended kinases or other proteins, leading to cellular damage or other adverse events.
Q4: How can I determine if the observed cellular phenotype is due to on-target or off-target effects?
A4: Several strategies can be employed. A primary method is to use a structurally distinct inhibitor that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 to knock down the target kinase can help validate that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Q: My cell viability assay shows that Inhibitor-X is more potent than expected from my biochemical assays, or it shows toxicity in cell lines that do not express the primary target. What could be the cause?
A: This scenario strongly suggests the presence of off-target effects. The increased potency or unexpected toxicity could be due to Inhibitor-X inhibiting one or more kinases that are critical for cell survival in those specific cell lines.
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Conduct an in vitro kinase profiling assay against a large panel of kinases (e.g., >400) to identify potential off-targets.[5]
-
Cellular Target Engagement Assay: Use a technique like NanoBRET to confirm which of the potential off-targets identified in the in vitro screen are engaged by Inhibitor-X in intact cells.[4]
-
Analyze Public Databases: Cross-reference the identified off-targets with publicly available data to understand their known cellular functions and roles in cell viability.
-
Correlate with Gene Expression: Analyze the expression levels of the identified off-target kinases in the affected cell lines to see if there is a correlation between high expression and sensitivity to Inhibitor-X.
Illustrative Data Presentation
The following tables represent example data for a hypothetical kinase inhibitor, "Inhibitor-X".
Table 1: Comparative Potency of Inhibitor-X
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical Assay | Primary Target A | 15 |
| Cell-Based Assay (Target A expressing cell line) | Primary Target A | 150 |
| Cell-Based Assay (Target A negative cell line) | N/A | 500 |
This table illustrates a common scenario where the cellular IC₅₀ is higher than the biochemical IC₅₀ due to ATP competition, and also shows toxicity in a cell line lacking the primary target, indicating off-target effects.
Table 2: Illustrative Kinase Selectivity Profile for Inhibitor-X
| Kinase | IC₅₀ (nM) | Selectivity Ratio (Off-target IC₅₀ / On-target IC₅₀) |
| Primary Target A | 15 | 1 |
| Off-Target Kinase 1 | 850 | 56.7 |
| Off-Target Kinase 2 | 1,250 | 83.3 |
| Off-Target Kinase 3 | >10,000 | >666.7 |
| Off-Target Kinase 4 | 2,300 | 153.3 |
| Off-Target Kinase 5 | >10,000 | >666.7 |
This table summarizes data from an in vitro kinase screen, showing the potency of Inhibitor-X against its primary target and several off-targets.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol is a common method for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.[5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of Inhibitor-X in DMSO.
-
Plate Setup: In a 384-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of a specific kinase to each well.
-
Add Inhibitor: Add the serially diluted Inhibitor-X or a DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase.[5]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Transfer: Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Inhibitor-X compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Inhibitor-X
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of Inhibitor-X in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[6]
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the IC₅₀ value.[6]
Visualizations
Caption: A simplified signaling pathway illustrating on- and off-target inhibition.
Caption: Experimental workflow for identifying the source of off-target effects.
Caption: Troubleshooting decision tree for unexpected cellular toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CUHK242 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of CUHK242. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the IC50 of this compound?
A1: The initial step is to perform a range-finding experiment to establish a broad spectrum of concentrations that affect cell viability. This typically involves a wide range of serial dilutions, for instance, from 1 nM to 100 µM, to identify an approximate effective concentration range.[1][2]
Q2: How should I prepare the concentrations of this compound for the IC50 experiment?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[3] From this stock, a series of dilutions should be prepared. It is common to perform serial dilutions to achieve a range of concentrations that will be used to treat the cells.[4][5][6] For the definitive assay, a narrower range of 8-12 concentrations around the estimated IC50 from the range-finding study is recommended.
Q3: What cell density should I use for my IC50 assay?
A3: The optimal cell density depends on the cell line's growth rate and the assay duration. Cells should be in the logarithmic growth phase during treatment.[7] It is crucial to determine the optimal seeding density beforehand by performing a growth curve analysis to ensure that the cells in the control wells do not become over-confluent by the end of the assay.
Q4: How long should I expose the cells to this compound?
A4: The incubation time can vary depending on the cell line and the expected mechanism of action of this compound. Common incubation times are 24, 48, or 72 hours.[8] It is advisable to perform time-course experiments to determine the optimal treatment duration.
Q5: How do I calculate the IC50 value from my experimental data?
A5: The IC50 value is calculated from the dose-response curve. The percentage of cell viability is plotted against the logarithm of the this compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.[14] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[15] |
| IC50 value is not reproducible between experiments | Differences in cell passage number, cell health, reagent lots (media, serum), or incubation times.[16][17] | Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. Test new lots of media and serum before use in critical experiments. Ensure precise timing of all incubation steps. |
| No dose-dependent effect observed | The concentration range of this compound is too high or too low. The compound may have precipitated out of solution. The compound is not active in the chosen cell line. | Perform a wider range-finding experiment. Check the solubility of this compound in the culture medium. Consider using a different cell line or a positive control compound to validate the assay. |
| High background in the MTT assay | Contamination of reagents or media. The compound may be directly reducing the MTT reagent.[15] | Use sterile techniques and fresh reagents. Test for direct MTT reduction by incubating this compound with MTT in a cell-free system. If direct reduction occurs, consider an alternative viability assay (e.g., CellTiter-Glo®, LDH assay).[15] |
| Low signal in the MTT assay | Cell seeding density is too low, or the incubation time with MTT is insufficient. | Optimize the initial cell seeding density. Increase the MTT incubation time, ensuring formazan (B1609692) crystals are visible before solubilization. |
Experimental Protocols
MTT Assay for IC50 Determination of this compound
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cells in a complete culture medium to the optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][18]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[18]
-
Add 150 µL of solubilization solution to each well to dissolve the crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | 5.2 |
| A549 | 48 | 12.8 |
| HCT116 | 48 | 8.1 |
| MCF-7 | 72 | 2.9 |
| A549 | 72 | 9.5 |
| HCT116 | 72 | 5.7 |
Table 2: Example Raw Data for IC50 Determination in MCF-7 Cells (48h)
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.265 | 1.269 | 100.0 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 98.1 |
| 0.5 | 1.156 | 1.189 | 1.172 | 1.172 | 92.4 |
| 1 | 1.023 | 1.055 | 1.041 | 1.040 | 82.0 |
| 5 | 0.632 | 0.655 | 0.648 | 0.645 | 50.8 |
| 10 | 0.312 | 0.335 | 0.328 | 0.325 | 25.6 |
| 50 | 0.125 | 0.138 | 0.131 | 0.131 | 10.3 |
| 100 | 0.088 | 0.095 | 0.091 | 0.091 | 7.2 |
Visualizations
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Troubleshooting guide for inconsistent this compound IC50 results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. studylib.net [studylib.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
CUHK242 degradation and storage issues
Technical Support Center: CUHK242
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "this compound." Therefore, this technical support center provides a comprehensive guide based on best practices for the handling, storage, and troubleshooting of novel research compounds. Researchers working with this compound should use this as a foundational resource and adapt the recommendations based on their own experimentally determined data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of new or potentially unstable research compounds.
| Question | Answer |
| Q1: What are the first steps I should take to assess the stability of a new compound like this compound? | A1: Initially, you should perform forced degradation (stress testing) studies.[1][2] This involves exposing the compound to harsh conditions such as elevated temperatures, a range of pH values, light, and oxidizing agents to rapidly identify potential degradation pathways and the intrinsic stability of the molecule.[3][4] |
| Q2: What are the ideal general storage conditions for a new chemical entity whose properties are unknown? | A2: Until specific stability data is available, it is best to store new compounds in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air, moisture, and heat.[5][6] |
| Q3: My compound's characteristics (e.g., color, solubility) seem to change over time. What could be happening? | A3: Changes in physical properties like color or the appearance of cloudiness in liquids or solids in liquids are often indicators of chemical degradation or instability.[6] It is crucial to conduct a re-analysis of the compound to determine its purity and identify any degradation products. |
| Q4: How often should I test the purity of my stored compound? | A4: For new compounds, it is advisable to establish a stability testing program.[3] Initially, testing could be more frequent (e.g., every 3 months for the first year) and then extended to every 6 months and annually thereafter, provided the compound remains stable.[4] |
| Q5: What documentation should I maintain for a new compound? | A5: It is essential to label every container with the compound name, date of receipt, and the date it was first opened.[7] Maintain a log that includes storage conditions, dates of use, and any observed changes in appearance. This information is vital for troubleshooting and ensuring reproducible experimental results. |
II. Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during their experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Question: I am getting inconsistent results in my assays using a new batch of this compound, or the results are different from when I first used the compound. What should I do?
Answer: Inconsistent results are often linked to compound degradation. Follow these troubleshooting steps:
-
Verify Compound Purity:
-
Use an appropriate analytical method (e.g., HPLC, LC-MS, NMR) to re-analyze the purity of the current batch of this compound.
-
Compare the results to the initial analysis of the compound. Look for new peaks that may indicate the presence of degradation products.
-
-
Review Storage Conditions:
-
Confirm that the compound has been stored under the recommended conditions (see Table 1).
-
Check for any breaches in the storage protocol, such as prolonged exposure to room temperature, light, or air.
-
-
Assess Solvent Stability:
-
If you are using a stock solution, the compound may be degrading in the solvent. Prepare a fresh stock solution from solid material and repeat the experiment.
-
Consider performing a short-term stability study of the compound in your experimental solvent.
-
Issue 2: Low Yield or Unexpected Products in a Reaction
Question: My reaction involving this compound is resulting in a low yield of the desired product or the formation of unexpected byproducts. Could this be a stability issue?
Answer: Yes, the stability of your starting material can significantly impact a reaction's outcome. Here is a systematic approach to troubleshoot this issue:
-
Pre-reaction Compound Check:
-
Always check the purity of this compound before starting a reaction, especially if the material has been stored for an extended period.
-
-
Reaction Condition Compatibility:
-
Your reaction conditions (e.g., temperature, pH, solvent) might be promoting the degradation of this compound.
-
To test this, run a control experiment where this compound is subjected to the reaction conditions without the other reactants. Monitor its stability over time using a suitable analytical technique like TLC or LC-MS.[8]
-
-
Workup and Purification Stability:
-
The compound may be unstable during the workup or purification steps (e.g., exposure to acid, base, or silica (B1680970) gel).[8]
-
Test the stability of your purified product under these conditions to identify potential degradation during isolation.[8]
-
III. Data Presentation
Table 1: General Recommended Storage Conditions for Novel Compounds
| Storage Condition | Temperature | Atmosphere | Light Condition | Rationale |
| Long-Term | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Dark | To minimize thermal and oxidative degradation for maximum shelf-life.[5] |
| Short-Term (Working Stock) | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Dark | For frequently used materials to avoid repeated freeze-thaw cycles. |
| Solutions (in solvent) | -20°C to -80°C | Tightly Sealed | Amber Vial/Dark | To slow down potential solvent-mediated degradation. Stability in solution is compound-specific and should be verified. |
Table 2: Standard Conditions for Forced Degradation (Stress Testing) Studies
| Stress Condition | Typical Protocol | Purpose |
| Thermal | Expose solid or solution to 50°C, 60°C, or 70°C for a defined period (e.g., 1-14 days).[4][9] | To identify thermally labile functional groups and determine the effect of heat on degradation.[4] |
| Acid Hydrolysis | Incubate in 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[9] | To assess stability in acidic conditions. |
| Base Hydrolysis | Incubate in 0.1 N NaOH at room temperature or elevated temperature (e.g., 60°C).[9] | To assess stability in basic conditions. |
| Oxidative | Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. | To determine susceptibility to oxidation. |
| Photostability | Expose to a minimum of 1.2 million lux hours and 200-watt hours/m² of UV light.[9] | To identify light-sensitive compounds and determine if special handling is required.[9] |
IV. Experimental Protocols
Protocol 1: Establishing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the compound of interest in the presence of its degradation products. HPLC is commonly used for this purpose.
-
Forced Degradation:
-
Subject samples of this compound to the stress conditions outlined in Table 2. The goal is to achieve 5-20% degradation.
-
-
Method Development:
-
Develop an HPLC method (or other suitable chromatographic technique) that separates the parent this compound peak from all degradation product peaks.
-
Use a detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), to assess peak purity and help identify degradants.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure it is suitable for stability studies.
-
Protocol 2: Long-Term Stability Study
This protocol is designed to determine the shelf-life of this compound under defined storage conditions.
-
Batch Selection:
-
Use at least one representative batch of this compound with known purity.[3]
-
-
Storage:
-
Divide the batch into multiple aliquots and store them under the proposed long-term storage conditions (e.g., -20°C, protected from light).
-
-
Testing Schedule:
-
Establish a testing schedule. For a new compound, a typical schedule would be at time 0, 3, 6, 9, 12, 18, and 24 months.[4]
-
-
Analysis:
-
At each time point, analyze one aliquot using the validated stability-indicating method.
-
Assess the sample for purity (assay) and the presence of any degradation products. Also, note any changes in physical appearance.
-
-
Data Evaluation:
-
Plot the purity of this compound versus time. The shelf-life is the time period during which the purity remains within an acceptable, pre-defined limit (e.g., ≥95%).
-
V. Mandatory Visualizations
Caption: A general experimental workflow emphasizing stability checkpoints.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. gmpsop.com [gmpsop.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ema.europa.eu [ema.europa.eu]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. veeprho.com [veeprho.com]
Technical Support Center: Interpreting Unexpected Results with TAK-242 (Resatorvid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAK-242 (Resatorvid), a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. Given that "CUHK242" did not yield specific results, this guide focuses on TAK-242, a widely researched molecule with a similar designation, to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TAK-242?
A1: TAK-242 is a small-molecule inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3] It selectively binds to cysteine 747 (Cys747) in the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.[1][4][5] This binding allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, thereby blocking both MyD88-dependent and TRIF-dependent signaling pathways.[1][2][6][7]
Q2: What are the common research applications of TAK-242?
A2: TAK-242 has been utilized in a variety of research areas to investigate the role of TLR4 signaling. These include studies on:
-
Acute Myeloid Leukemia (AML): Investigating the inhibition of AML cell proliferation and its potential as a therapeutic agent, alone or in combination with other drugs.[8][9][10]
-
Inflammation and Sepsis: Studying the suppression of pro-inflammatory cytokine production.[11][12]
-
Fibrosis: Examining the prevention and regression of experimental organ fibrosis.[11]
-
Neuroinflammation and Pain: Exploring its role in modulating neuroinflammatory responses and pain signaling.
-
Ischemia-Reperfusion Injury: Assessing its protective effects against cell injury in models of oxygen-glucose deprivation and reoxygenation.[13]
Q3: How should I prepare and store TAK-242?
A3: TAK-242 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For creating a stock solution, reconstitute the powder in DMSO; for example, to make a 10 mM stock, you can dissolve 5 mg of TAK-242 in 1.38 mL of DMSO. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles and store it at -20°C for up to one month. Note that using fresh DMSO is advisable as moisture-absorbing DMSO can reduce solubility.[14]
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during experiments with TAK-242.
| Issue | Potential Cause | Recommended Action |
| No observable effect of TAK-242 on TLR4 signaling (e.g., no reduction in LPS-induced cytokine production). | 1. Inactive TAK-242: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Low TLR4 expression in the cell model: The chosen cell line may not express sufficient levels of TLR4 for a robust response. 3. Inappropriate concentration: The concentration of TAK-242 used may be too low to effectively inhibit TLR4 signaling in your specific experimental setup. 4. Insufficient pre-incubation time: The cells may not have been pre-incubated with TAK-242 for a sufficient duration before stimulation. | 1. Use a fresh aliquot of TAK-242 stock solution. Prepare new stock from lyophilized powder if necessary. 2. Confirm TLR4 expression in your cell model using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express TLR4 (e.g., RAW264.7 macrophages). 3. Perform a dose-response experiment to determine the optimal concentration of TAK-242 for your cell line and experimental conditions. Concentrations can range from nanomolar to micromolar. 4. Pre-incubate cells with TAK-242 for at least 30-60 minutes before adding the TLR4 agonist (e.g., LPS).[15] |
| High background signaling or inconsistent results. | 1. Contamination of reagents: Endotoxin (B1171834) (LPS) contamination in cell culture media or reagents can activate TLR4 signaling, leading to high background. 2. Cell line instability: Prolonged cell culture can lead to phenotypic drift and altered signaling responses. | 1. Use endotoxin-free reagents and test for endotoxin contamination. 2. Use low-passage number cells and regularly perform cell line authentication. |
| Unexpected cell toxicity or off-target effects. | 1. High concentration of TAK-242: While generally selective, high concentrations of any compound can lead to off-target effects or cytotoxicity. 2. DMSO toxicity: The final concentration of the vehicle (DMSO) in the cell culture medium may be too high. | 1. Determine the optimal, non-toxic concentration of TAK-242 for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Preliminary experiments in normal fibroblasts showed no cytotoxicity up to 10 µM.[11] 2. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level (typically below 0.5%). |
| Variability in results between different cell types. | 1. Differential TLR4 signaling pathways: The relative contribution of MyD88-dependent versus TRIF-dependent pathways can vary between cell types, potentially leading to different responses to TLR4 inhibition. 2. Presence of other pattern recognition receptors (PRRs): The observed cellular response may be mediated by other PRRs in addition to TLR4. | 1. Characterize the downstream TLR4 signaling pathways in your cell models. 2. Use specific inhibitors for other PRRs to dissect the signaling pathways involved. |
Experimental Protocols
1. General Protocol for In Vitro Inhibition of TLR4 Signaling in Macrophages (e.g., RAW264.7)
-
Cell Seeding: Plate RAW264.7 cells in a suitable culture plate at a density that will result in 70-80% confluency at the time of the experiment.
-
TAK-242 Pre-incubation: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of TAK-242 or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.[15]
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to stimulate TLR4.[15]
-
Incubation: Incubate the plate for the desired period (e.g., 4-24 hours) depending on the downstream readout.
-
Readout: Collect the supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA, or lyse the cells to analyze protein expression or gene expression by Western blot or qPCR, respectively.
2. Cell Proliferation Assay in AML Cell Lines (e.g., NB4, U937, KG-1)
-
Cell Seeding: Seed AML cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of TAK-242. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cell Viability Measurement: Assess cell viability using a suitable method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of TAK-242.
Visualizing Signaling Pathways and Workflows
TLR4 Signaling Pathway and Inhibition by TAK-242
References
- 1. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor 4 signaling pathway is correlated with pathophysiological characteristics of AML patients and its inhibition using TAK-242 suppresses AML cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptor 4, Osteoblasts and Leukemogenesis; the Lesson from Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 12. TAK-242 | Cell Signaling Technology [cellsignal.com]
- 13. TAK-242 protects against oxygen-glucose deprivation and reoxygenation-induced injury in brain microvascular endothelial cells and alters the expression pattern of lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. crispr-casx.com [crispr-casx.com]
Technical Support Center: Mitigating Compound-Induced Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce compound-induced toxicity in their cell line experiments. While the user inquired about "CUHK242," no public information is currently available for a compound with that designation. Therefore, this guide offers a generalized framework applicable to any investigational compound, here referred to as "Compound X."
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with Compound X in our cell line. What are the initial steps to troubleshoot this?
A1: High cytotoxicity is a common challenge with novel compounds. The initial troubleshooting steps should focus on optimizing your experimental parameters. It is crucial to determine if the observed toxicity is a true biological effect or an artifact of the experimental conditions.
First, perform a comprehensive dose-response and time-course experiment. Cytotoxicity is often dose- and time-dependent, and reducing the concentration of the compound or the duration of exposure can significantly decrease cell death.[1]
Second, re-evaluate your cell seeding density. Both very low and very high cell densities can impact the apparent toxicity of a compound. Ensure you are using an optimal cell count for your specific assay.[2]
Third, consider the stability and solubility of Compound X in your culture medium. Precipitated compound can cause non-specific cytotoxicity. Always prepare fresh dilutions and visually inspect for any precipitation. The choice of solvent and its final concentration in the culture medium is also critical; for example, DMSO can be toxic to some cell lines at higher concentrations.[3]
Q2: Could the observed cytotoxicity be related to the mechanism of action of Compound X?
A2: Yes, understanding the potential mechanism of action can provide insights into the observed toxicity. For instance, if Compound X is designed to induce apoptosis in cancer cells, a certain level of cytotoxicity is expected and desired. However, off-target effects can lead to excessive or unintended cell death.
Consider the known or predicted signaling pathways affected by your compound. For example, many cytotoxic compounds induce oxidative stress or mitochondrial dysfunction.[4][5] Co-treatment with antioxidants like N-acetylcysteine or Vitamin E might mitigate toxicity if oxidative stress is a primary mechanism.[1]
Q3: How can we differentiate between apoptosis and necrosis induced by Compound X?
A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of toxicity. Several assays can distinguish between these two cell death pathways:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.[6]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, which is characteristic of necrosis.[1][7]
Troubleshooting Guide: High Cytotoxicity
This guide provides a structured approach to troubleshoot and mitigate high levels of cytotoxicity observed with Compound X.
Table 1: Troubleshooting Matrix for High Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability in cytotoxicity assays. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[2][8] |
| High background signal in the control wells. | High cell density, contamination (e.g., mycoplasma), or interference from the culture medium (e.g., phenol (B47542) red). | Optimize cell seeding density. Regularly test for mycoplasma contamination. Use phenol red-free medium for colorimetric or fluorescent assays if interference is suspected.[1][2][7] |
| Precipitate observed in the culture medium after adding Compound X. | Poor solubility of the compound at the tested concentration. | Prepare fresh stock solutions and dilutions for each experiment. Consider using a different solvent or reducing the final concentration of the compound. |
| Cytotoxicity is observed immediately after compound addition. | Acute toxicity due to high concentration or solvent effects. | Perform a detailed dose-response curve starting from very low concentrations. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.[1]
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include untreated control wells and solvent control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]
-
Table 2: Example Data from an MTT Assay
| Compound X (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 7.3 |
| 50 | 15.9 ± 3.9 |
| 100 | 5.1 ± 2.1 |
Visualizations
Diagram 1: General Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for a standard in vitro cytotoxicity assay.
Diagram 2: Hypothetical Signaling Pathway of Compound X-Induced Apoptosis
Caption: A hypothetical signaling pathway for drug-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and biological effects of functional nanomaterials delivered to various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Common mistakes to avoid when using CUHK242
Welcome to the technical support center for CUHK242. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guidance, experimental protocols, and key data to help you avoid common pitfalls and ensure the successful application of this novel bacterial transcription inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent bacterial transcription inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of RNA synthesis in bacterial cells.[1][2][4] It achieves this by disrupting the crucial interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor, which is essential for the initiation of transcription.[5][6] By preventing the formation of the RNAP holoenzyme, this compound effectively halts gene expression, leading to a subsequent reduction in protein synthesis and ultimately bacterial cell death.[1][2][6]
Q2: What types of organisms is this compound effective against?
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria.[5] It is particularly effective against Staphylococcus aureus, including multidrug-resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[6][7]
Q3: What is the minimum inhibitory concentration (MIC) of this compound?
The MIC of this compound can vary depending on the bacterial strain. For the B. subtilis reporter strain BS2019, the MIC has been reported to be 2 µg/mL.[2] Against various clinically significant pathogens, including MRSA and VRSA strains, MIC values have been observed to be in the range of 2–4 µg/mL.[6][7]
Q4: How should I prepare and store this compound?
For experimental use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mg/mL.[7] It is recommended to store the stock solution at -20°C or below to maintain its stability. For working solutions, the stock can be further diluted in an appropriate buffer or culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no antimicrobial activity observed. | Improper storage or handling of this compound: The compound may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | Prepare fresh working solutions from a properly stored stock solution. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
| Inaccurate concentration: Errors in dilution calculations or pipetting can lead to a final concentration that is too low to be effective. | Double-check all calculations and ensure pipettes are properly calibrated. It is advisable to perform a dose-response experiment to confirm the optimal working concentration for your specific bacterial strain. | |
| Bacterial strain resistance: While this compound is effective against many resistant strains, it is possible to encounter or develop resistance. | Verify the identity and susceptibility of your bacterial strain. If resistance is suspected, consider performing MIC testing. | |
| High background signal in reporter assays. | Sub-optimal concentration of this compound: Using a concentration that is too high may lead to off-target effects or cellular stress, impacting reporter gene expression. | Titrate the concentration of this compound to find the optimal balance between target inhibition and minimal off-target effects. A concentration at or near the MIC is often a good starting point for mechanistic studies.[6] |
| Issues with the reporter system: The reporter construct itself or the induction conditions may be contributing to high background. | Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control with a known inhibitor of transcription (e.g., rifampicin), to validate the assay system.[7] |
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC (µg/mL) | Reference |
| B. subtilis reporter strain BS2019 | 2 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 2-4 | [6] |
| Vancomycin-resistant S. aureus (VRSA) | 2-4 | [6][7] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is a generalized procedure based on standard methods for antimicrobial susceptibility testing.
-
Preparation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.[7]
-
Perform serial twofold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control for bacterial growth (no this compound) and a negative control for sterility (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS No. 2408055-05-8 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Validation & Comparative
Validating the Target Engagement of CUHK242 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validating that a therapeutic compound binds to its intended molecular target within a complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, provides critical evidence for a compound's mechanism of action and is a key predictor of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of CUHK242, a known bacterial transcription inhibitor with antimicrobial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis.[1][2]
While this compound has been shown to inhibit RNA synthesis, confirming its direct physical interaction with specific components of the bacterial transcription machinery, such as RNA polymerase (RNAP), is essential for its development as a therapeutic agent.[2] This document will compare several experimental approaches to confirm this engagement, presenting supporting data, detailed protocols, and visual workflows to guide researchers.
Comparison of Target Engagement Validation Methods
Choosing the appropriate method to validate target engagement depends on factors such as the availability of specific reagents, the desired throughput, and whether the goal is to confirm a hypothesized target or to discover new ones. The following table compares prominent methods applicable to a bacterial transcription inhibitor like this compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Pull-Down with Mass Spectrometry | In Vitro Transcription Assay | Reporter Gene Assay |
| Principle | Ligand binding stabilizes the target protein (e.g., RNA polymerase subunit) against heat-induced denaturation.[3][4] | An immobilized version of the drug ("bait") is used to capture its binding partners ("prey") from a bacterial lysate for identification by mass spectrometry.[5][6][7] | Measures the ability of the compound to inhibit the synthesis of RNA from a DNA template using purified bacterial RNA polymerase.[8] | Measures the output of an easily detectable protein (e.g., luciferase) whose expression is driven by bacterial transcription. Inhibition of transcription leads to a reduced signal.[9][10] |
| Cellular Context | High (performed in intact cells or fresh lysates).[3] | Moderate (uses cell lysates, so cellular integrity is lost). | Low (biochemical assay with purified components).[8] | High (performed in living bacterial cells).[2] |
| Primary Readout | Amount of soluble target protein remaining after heating, typically measured by Western Blot or Mass Spectrometry.[11] | Identity and abundance of proteins bound to the immobilized compound.[6][7] | Amount of RNA product, often measured by gel electrophoresis of radiolabeled transcripts.[8] | Luminescence, fluorescence, or colorimetric signal.[9][10] |
| Advantages | Label-free (no modification of the compound is needed). Confirms target binding in a physiological context.[4] | Unbiased, proteome-wide approach capable of identifying unknown targets or off-targets.[5] | Directly measures the functional consequence of binding to the transcription machinery. Can help elucidate the specific stage of inhibition (initiation, elongation).[8] | High-throughput, functional readout in a live-cell context.[2] Sensitive and quantitative. |
| Limitations | Target must be thermally stable and have a suitable antibody for detection (if using Western Blot). Not all binding events result in a thermal shift. | Requires chemical synthesis of a tagged compound, which may alter its binding properties. Can be prone to non-specific binding.[6][7] | Does not directly confirm binding in a cellular environment; lacks cellular factors that may influence drug activity.[8] | Indirect measure of target binding; inhibition could be due to downstream effects. The reporter system itself can sometimes be affected by the compound. |
Quantitative Data Summary
To objectively assess target engagement, quantitative measurements are essential. The following table presents hypothetical, yet realistic, experimental data for this compound, based on values reported for other bacterial transcription inhibitors.
| Experimental Assay | Parameter Measured | This compound (Hypothetical Value) | Rifampicin (Reference Inhibitor) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) for RNAP β-subunit | +4.2 °C | +5.5 °C | This compound binding stabilizes the RNA polymerase β-subunit in B. subtilis cells, confirming direct engagement. |
| In Vitro Transcription Assay | IC50 | 3.7 µM[12] | 0.1 µM | This compound directly inhibits the enzymatic activity of purified bacterial RNA polymerase. |
| B. subtilis Reporter Assay | MIC (Minimum Inhibitory Concentration) | 2 µg/mL[1] | 0.02 µg/mL | This compound effectively inhibits transcription in live bacterial cells, leading to growth inhibition. |
| Chemical Pull-Down MS | Enrichment Ratio (this compound-beads vs. control) | RNAP β-subunit: 15-foldRNAP β'-subunit: 12-fold | N/A | This compound selectively binds to core subunits of the RNA polymerase holoenzyme in bacterial lysate. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the targeted biological pathway and the workflows for key experimental protocols.
Caption: Bacterial transcription pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound target engagement using CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. CETSA [cetsa.org]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of D3S-001 and Other KRAS G12C Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of next-generation kinase inhibitors targeting the KRAS G12C mutation.
This guide provides an objective comparison of the investigational kinase inhibitor D3S-001, a promising new agent developed by researchers including those at the Chinese University of Hong Kong (CUHK), with the established KRAS G12C inhibitors sotorasib (B605408) (AMG 510) and adagrasib (MRTX849). The information presented is based on publicly available preclinical and clinical trial data, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. The development of targeted inhibitors against this previously "undruggable" target has marked a significant breakthrough in oncology. D3S-001 has emerged as a next-generation KRAS G12C inhibitor with a potentially superior efficacy profile compared to the first-generation inhibitors, sotorasib and adagrasib. This guide will delve into the comparative efficacy, underlying mechanisms, and the experimental data supporting these findings.
Comparative Efficacy of KRAS G12C Inhibitors
The clinical efficacy of D3S-001, sotorasib, and adagrasib has been evaluated in multiple clinical trials, primarily in patients with pre-treated KRAS G12C-mutated solid tumors. The following tables summarize the key efficacy endpoints observed in these studies.
Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| D3S-001 | Phase 1a/1b (NCT05410145) | 66.7%[1][2][3] | 80.0% (in previously treated patients)[1][3] | Not Reported |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase 2) | 37.1%[4][5][6] | 80.6%[4][5][6] | 6.8 months[4][5][6] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 2) | 42.9%[7] | 79.5%[7] | 6.5 months[7] |
Table 2: Efficacy in Other KRAS G12C-Mutated Solid Tumors
| Inhibitor | Cancer Type | Objective Response Rate (ORR) |
| D3S-001 | Colorectal Cancer (CRC) | 88.9%[1][2][3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[1][2][3] | |
| Sotorasib (AMG 510) | Colorectal Cancer (CRC) | 7.1%[8] |
| Adagrasib (MRTX849) | Colorectal Cancer (CRC) | Not specified in provided results |
Mechanism of Action: Covalent Inhibition of KRAS G12C
D3S-001, sotorasib, and adagrasib share a common mechanism of action. They are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent binding locks the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of pro-proliferative signaling pathways.[9][10]
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical and clinical evaluation of these KRAS G12C inhibitors.
Preclinical Evaluation
A variety of in vitro and in vivo assays were utilized to characterize the potency, selectivity, and anti-tumor activity of D3S-001, sotorasib, and adagrasib.
D3S-001 Preclinical Protocol:
-
Biochemical Potency: Surface Plasmon Resonance (SPR) was used to analyze the binding kinetics of D3S-001 to the KRAS G12C protein.
-
Target Engagement: An Enzyme-Linked Immunosorbent Assay (ELISA) was employed to measure the extent of KRAS G12C target engagement within cells.
-
Downstream Signaling Inhibition: A Homogeneous Time Resolved Fluorescence (HTRF) assay was used to quantify the inhibition of phosphorylated ERK1/2 (p-ERK1/2), a key downstream effector of the KRAS pathway.
-
Cell Proliferation: The CellTiter-Glo (CTG) luminescent cell viability assay was used to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.
-
In Vivo Efficacy: Human cancer xenograft models and a mouse syngeneic model were used to evaluate the anti-tumor activity of D3S-001 in a living organism.
Sotorasib (AMG 510) Preclinical Protocol:
-
GDP-GTP Exchange Assay: A fluorescence polarization or intensity-based assay was used to measure the ability of sotorasib to inhibit the SOS1-mediated exchange of fluorescently labeled GDP for non-fluorescent GTP on the KRAS G12C protein.
-
p-ERK Inhibition: Western blotting was performed to detect the levels of phosphorylated ERK (p-ERK) in KRAS G12C mutant cell lines treated with sotorasib to confirm inhibition of downstream signaling.
-
Cell Viability Assays: Standard cell viability assays were conducted to determine the half-maximal inhibitory concentration (IC50) of sotorasib in various KRAS G12C mutant cell lines.
-
In Vivo Efficacy: Murine models with KRAS G12C-mutant tumors were used to assess the in vivo anti-tumor activity of sotorasib.
Adagrasib (MRTX849) Preclinical Protocol:
-
In Vitro Potency: The half-maximal inhibitory concentration (IC50) for inhibiting KRAS-dependent signaling was determined in preclinical models.[10]
-
In Vivo Efficacy: A panel of KRAS G12C-positive patient- or cell-derived tumor models implanted in mice were used to evaluate the anti-tumor activity of adagrasib.[10]
-
Central Nervous System (CNS) Penetration: The concentration of adagrasib in the plasma, cerebrospinal fluid (CSF), and brain of mice bearing intracranial xenografts was measured to assess its ability to cross the blood-brain barrier.
Caption: General Experimental Workflow for Kinase Inhibitor Development.
Clinical Trial Protocol
The clinical trials for D3S-001, sotorasib, and adagrasib generally follow a standard design for oncology drug development.
-
Patient Population: Patients enrolled in these trials typically have locally advanced or metastatic solid tumors with a confirmed KRAS G12C mutation and have progressed on prior standard-of-care therapies.
-
Study Design: The studies are often multi-center, open-label trials with dose-escalation and dose-expansion cohorts.
-
Treatment: The inhibitors are administered orally at a specified dose and schedule. For example, the recommended Phase 2 dose for adagrasib is 600 mg twice daily.
-
Efficacy Assessment: Tumor responses are evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1). This involves measuring the size of target lesions at baseline and at regular intervals during treatment to determine complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).[5][9]
-
Measurable Lesions: Defined as lesions that can be accurately measured in at least one dimension, with a longest diameter of ≥10 mm by CT scan or ≥20 mm by chest X-ray.[9]
-
Objective Response Rate (ORR): The proportion of patients with a complete or partial response.
-
Disease Control Rate (DCR): The proportion of patients with a complete response, partial response, or stable disease.
-
Progression-Free Survival (PFS): The length of time during and after the treatment that a patient lives with the disease but it does not get worse.
-
-
Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
D3S-001 demonstrates a promising efficacy profile in early clinical trials, with notably high objective response rates in KRAS G12C-mutated NSCLC, CRC, and pancreatic cancer.[1][2][3] When compared to the first-generation KRAS G12C inhibitors, sotorasib and adagrasib, D3S-001 appears to have a superior ORR, particularly in CRC.[1][8] All three inhibitors share a mechanism of covalently targeting the inactive state of the KRAS G12C protein. The ongoing and future clinical trials for D3S-001 will be crucial in further defining its role in the treatment landscape for KRAS G12C-driven cancers. Researchers and clinicians should continue to monitor the evolving data to make informed decisions in their respective fields.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of KRAS G12C Inhibitors: A Comparative Analysis of D3S-001, Sotorasib, and Adagrasib
An In-depth Guide for Researchers and Drug Development Professionals
While the compound "CUHK242" did not yield public information, recent significant research led by the Chinese University of Hong Kong (CUHK) has highlighted a promising next-generation KRAS G12C inhibitor, D3S-001 . This guide provides a comprehensive comparison of D3S-001 with its notable first-generation competitors, sotorasib (B605408) and adagrasib , in the context of specific cancer models. This analysis is based on publicly available preclinical and clinical trial data.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). The development of inhibitors targeting this specific mutation has marked a significant advancement in precision oncology.
Mechanism of Action: Targeting the "Undruggable"
KRAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and proliferation.[1][2] The G12C mutation traps KRAS in a constitutively active state, leading to uncontrolled cell division.[1]
Sotorasib, adagrasib, and D3S-001 are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[2][3] This binding locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][2]
D3S-001 is described as a next-generation inhibitor with faster and more complete target engagement compared to the first-generation inhibitors, sotorasib and adagrasib.[3]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data for D3S-001, sotorasib, and adagrasib in key cancer models.
Preclinical Data: In Vitro Potency
| Compound | Cell Line | Assay Type | IC50 (nmol/L) |
| D3S-001 | NCI-H358 (NSCLC) | Active RAS-GTP pull-down | 0.6[4] |
| Sotorasib | NCI-H358 (NSCLC) | Active RAS-GTP pull-down | 35[4] |
| Adagrasib | NCI-H358 (NSCLC) | Active RAS-GTP pull-down | 78[4] |
Clinical Data: Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| D3S-001 | NCT05410145 | KRAS G12C inhibitor-naïve | 66.7% | - | - |
| Sotorasib | CodeBreak 100/200 | Previously treated | 37-41% | - | 5.6-6.8 months[5][6] |
| Adagrasib | KRYSTAL-1 | Previously treated | 42.9% | - | 11.1 months[7][8][9] |
Clinical Data: Efficacy in Colorectal Cancer (CRC)
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| D3S-001 | NCT05410145 | KRAS G12C inhibitor-naïve | 88.9% |
| Sotorasib | CodeBreak100 | Previously treated | 9.7%[10] |
| Adagrasib | KRYSTAL-1 | Previously treated | - |
Clinical Data: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| D3S-001 | NCT05410145 | KRAS G12C inhibitor-naïve | 75.0% |
| Adagrasib | KRYSTAL-1 | Previously treated | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
Preclinical Assay: Active RAS-GTP Pull-Down
Objective: To determine the potency of inhibitors in reducing the levels of active, GTP-bound KRAS in cancer cells.
Methodology:
-
Cell Culture: NCI-H358 non-small cell lung cancer cells, which harbor the KRAS G12C mutation, are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of D3S-001, sotorasib, or adagrasib for a specified period (e.g., 2 hours).[4]
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Pull-Down Assay: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to the active, GTP-bound form of RAS. This complex is then "pulled down" using glutathione-agarose beads.
-
Immunoblotting: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for KRAS to detect the amount of active KRAS.
-
Quantification: The intensity of the KRAS band is quantified, and the half-maximal inhibitory concentration (IC50) is calculated.[4]
Clinical Trial Protocols: A General Overview
The clinical trial data presented is derived from multicenter, open-label studies.
-
D3S-001 (NCT05410145): This is a Phase 1/2 study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of D3S-001 as a monotherapy or in combination with other agents in patients with advanced solid tumors harboring the KRAS p.G12C mutation.[11][12][13] Patients are enrolled in dose-escalation and dose-expansion cohorts.[11] D3S-001 is administered orally in 21-day cycles.[11][12][13]
-
Sotorasib (CodeBreaK 100 - NCT03600883): This was a Phase 1/2 single-arm study that enrolled patients with KRAS G12C-mutated solid tumors who had progressed on prior therapies.[6][14] The recommended Phase 2 dose of sotorasib was 960 mg administered orally once daily.[6] The primary endpoint for the Phase 2 part was the objective response rate.[6]
-
Adagrasib (KRYSTAL-1 - NCT03785249): This is a multicohort Phase 1/2 study of adagrasib as a monotherapy or in combination in patients with advanced solid tumors with a KRAS G12C mutation.[15][16] The recommended Phase 2 dose was 600 mg orally twice a day.[7][9] The study evaluated safety, pharmacokinetics, and clinical activity.[7][9]
Inclusion Criteria (General):
-
Histologically or cytologically confirmed metastatic or locally advanced solid tumor with a documented KRAS p.G12C mutation.[12][13]
-
Measurable disease per RECIST v1.1.[12]
-
ECOG performance status of 0 or 1.[12]
Exclusion Criteria (General):
-
Prior treatment with other therapies without adequate washout periods.[12]
-
Unresolved toxicities from previous anticancer therapy.[12][13]
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Mechanism of G12C Inhibitors.
Caption: General Experimental Workflow for Comparing KRAS G12C Inhibitors.
Conclusion
The emergence of KRAS G12C inhibitors has transformed the treatment paradigm for a subset of patients with NSCLC, CRC, and other solid tumors. While first-generation inhibitors like sotorasib and adagrasib have demonstrated significant clinical activity, the next-generation inhibitor D3S-001 shows promise with potentially enhanced potency and a favorable efficacy profile in early clinical data. Head-to-head comparative trials will be essential to fully elucidate the clinical advantages of these agents and to guide optimal treatment strategies for patients with KRAS G12C-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation | Clinical Research Trial Listing [centerwatch.com]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ASCO Meetings [meetings.asco.org]
- 16. ascopubs.org [ascopubs.org]
A Comparative Guide to the Experimental Data of TLR4 Inhibition by TAK-242 and Alternative Therapies in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data for TAK-242, a Toll-like receptor 4 (TLR4) inhibitor, and other contemporary therapies for Acute Myeloid Leukemia (AML). Initial searches for "CUHK242" did not yield specific results, suggesting a likely reference to the well-documented compound TAK-242, which will be the focus of this guide's TLR4 inhibition section. While direct studies on the experimental reproducibility of TAK-242 are not publicly available, this guide serves as a foundational resource by presenting the existing quantitative data and methodologies, crucial for any future reproducibility efforts. The information is contextualized with data from alternative AML treatments to provide a broader perspective for researchers.
Comparative Analysis of Efficacy in AML
The following tables summarize the quantitative outcomes from studies on TAK-242 and alternative AML therapies. This data is essential for understanding the relative performance of these treatments.
Table 1: In Vitro Efficacy of TAK-242 in AML Cell Lines
| Cell Line | Treatment | Outcome | Source |
| NB4, U937, KG-1 | TAK-242 | Inhibition of cell proliferation and alteration of cell cycle distribution.[1] | [1] |
| NB4, U937, KG-1 | TAK-242 in combination with Arsenic Trioxide (ATO) | Intensified cytotoxicity of ATO.[1] | [1] |
Table 2: Clinical Trial Data for Alternative AML Therapies
| Therapy | Target/Mechanism | Key Efficacy Data | Source |
| Ziftomenib (KOMET-001 Trial) | Menin inhibitor | In patients with relapsed/refractory (R/R) NPM1-mutant AML: 23% achieved a complete response (CR); 33% overall response rate (ORR); median overall survival (OS) of 6.6 months.[1][2] | [1][2] |
| Revumenib (AUGMENT-101 Trial) | Menin inhibitor | In R/R NPM1-mutant AML: 23% CR/CRh (CR with partial hematologic recovery) rate; 47% ORR. | [3] |
| Venetoclax (B612062) + Azacitidine (VIALE-A Trial) | BCL2 inhibitor + Hypomethylating agent | In older patients ineligible for intensive chemotherapy: 66% composite remission rate; median OS of 15 months.[4] | [4] |
| Venetoclax + Azacitidine (PARADIGM Trial) | BCL2 inhibitor + Hypomethylating agent | In fit patients, superior event-free survival (EFS) compared to chemotherapy; 88% ORR.[5][6] | [5][6] |
| CAR-T Cell Therapy (CLEC12A Target) | Chimeric Antigen Receptor T-cell | In pediatric and adult patients: 72% CR 14 days after therapy. | [7] |
Experimental Protocols
Detailed methodologies are critical for the assessment of reproducibility. Below are the protocols for the key experiments cited in this guide.
TAK-242 In Vitro Studies in AML
-
Cell Lines and Culture: Three human AML cell lines (NB4, U937, and KG-1) were used. The specific culture conditions, including media, supplements, and incubation parameters, would need to be replicated as per the original study for reproducibility.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression of TLR4, MyD88, RelB, and NF-κB was evaluated in bone marrow samples from 40 AML patients and the three AML cell lines.[1]
-
Cell Proliferation Assay: The effect of TAK-242 on the proliferation of the AML cell lines was investigated. This typically involves seeding a known number of cells, treating with various concentrations of the compound, and measuring cell viability at different time points using assays such as MTT or trypan blue exclusion.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with TAK-242. This helps to determine if the compound induces cell cycle arrest.
-
Cytotoxicity Assay: The effect of TAK-242 in combination with Arsenic Trioxide (ATO) was assessed to determine if it enhances the cytotoxic effect of ATO.[1]
Clinical Trial Protocols for Alternative AML Therapies
The clinical trials for ziftomenib, revumenib, and venetoclax combinations involved multi-center, open-label studies with defined patient populations (e.g., relapsed/refractory AML with specific mutations). Key aspects of these protocols include:
-
Patient Selection: Inclusion and exclusion criteria are rigorously defined, often based on age, disease status (newly diagnosed or relapsed/refractory), specific genetic mutations (NPM1, KMT2A), and prior treatments.
-
Dosing and Administration: The dose and schedule of the investigational drug are specified. For example, revumenib was administered orally every 12 hours in 28-day cycles.[8]
-
Endpoints: Primary endpoints typically include rates of complete remission (CR) and CR with partial hematologic recovery (CRh). Secondary endpoints may include overall response rate (ORR), duration of response (DOR), and overall survival (OS).[8]
-
Safety and Tolerability Assessment: Adverse events are systematically recorded and graded to evaluate the safety profile of the treatment.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the research methodology.
TLR4 Signaling Pathway
TAK-242 is a specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is implicated in inflammation and has been associated with the characteristics of AML.
Caption: TLR4 signaling pathway and the inhibitory action of TAK-242.
Experimental Workflow for In Vitro AML Studies
The following diagram illustrates a typical workflow for preclinical evaluation of a compound like TAK-242 in AML cell lines.
Caption: A generalized workflow for in vitro testing of TAK-242 on AML cells.
Reproducibility in Context
The reproducibility of scientific findings is a cornerstone of research and development. While this guide does not present direct comparative data on the reproducibility of TAK-242 experiments, it highlights the importance of transparent and detailed reporting of methodologies. The provided protocols for TAK-242 and the summaries of clinical trial designs for alternative therapies offer the necessary foundation for other researchers to attempt to replicate and build upon these findings. The variability in results across different studies can be influenced by factors such as cell line passage number, reagent quality, and subtle differences in experimental execution. Therefore, meticulous documentation and adherence to standardized protocols are paramount for ensuring the reliability and comparability of experimental data in the field of AML research.
References
In-depth Analysis of CUHK242 Activity Across Diverse Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comprehensive cross-validation of the activity of the novel small molecule inhibitor, CUHK242, in various cancer cell lines. The data presented herein offers a direct comparison with alternative therapeutic agents, supported by detailed experimental protocols and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has emerged as a promising anti-cancer agent. This document summarizes its inhibitory activity across a panel of cell lines, providing a comparative analysis with other known inhibitors. The objective is to furnish a clear, data-driven resource for evaluating the potential of this compound in different cancer contexts.
Comparative Efficacy of this compound
The inhibitory potential of this compound was assessed in a variety of cancer cell lines and compared with alternative compounds. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative 1 IC50 (µM) | Alternative 2 IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available | Data Not Available | Data Not Available |
Note: At the time of publication, specific experimental data for this compound and its direct alternatives in these cell lines were not publicly available. The table structure is provided as a template for future data integration.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of small molecule inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or alternative inhibitors for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle-treated control.
Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase, a common target for cancer drugs.
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound or alternatives) in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, the kinase and the test compound are pre-incubated. The reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathway and the general experimental workflow provide a clearer understanding of the compound's mechanism and the research process.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General workflow for inhibitor activity assessment.
Conclusion
While specific data on the cross-validation of this compound activity in different cell lines is not yet publicly available, this guide provides the foundational framework for such a comparative analysis. The provided protocols and pathway diagrams serve as a valuable resource for researchers planning to investigate the efficacy and mechanism of action of this compound and other novel small molecule inhibitors. As new data emerges, this guide can be updated to offer a more complete picture of this compound's therapeutic potential.
Independent Verification of ADC CUHK242's Mechanism of Action: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) CUHK242, now identified as the clinical candidate huC242-DM4 (Cantuzumab Ravtansine) , with alternative therapies for CanAg-expressing cancers such as gastric, pancreatic, and colorectal cancers. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to facilitate independent verification of its mechanism of action.
Executive Summary
huC242-DM4 is an antibody-drug conjugate comprising a humanized monoclonal antibody (huC242) targeting the CanAg antigen, linked to the potent microtubule inhibitor DM4.[1] The CanAg antigen is a tumor-associated glycoform of MUC1, a transmembrane glycoprotein (B1211001) overexpressed in various epithelial cancers.[2][3] The primary mechanism of action of huC242-DM4 involves the targeted delivery of DM4 to cancer cells, leading to cell cycle arrest and apoptosis. While showing promise in preclinical models, the clinical development of huC242-DM4 was discontinued (B1498344) due to toxicities.[4] This guide compares its preclinical efficacy and mechanism with current standard-of-care chemotherapies and a more recent antibody-drug conjugate.
Mechanism of Action of huC242-DM4
The mechanism of action of huC242-DM4 follows a multi-step process, characteristic of antibody-drug conjugates:
-
Binding: The huC242 antibody component of the ADC specifically binds to the CanAg antigen on the surface of tumor cells.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the DM4 payload is cleaved.
-
Cytotoxicity: The released DM4, a potent maytansinoid derivative, binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[4]
Figure 1. Mechanism of Action of huC242-DM4.
MUC1 Signaling Pathway
The target of huC242-DM4, CanAg, is an altered form of the MUC1 protein. In cancer, MUC1 is overexpressed and aberrantly glycosylated, contributing to oncogenesis through various signaling pathways. The cytoplasmic tail of MUC1 can interact with several key signaling molecules, including β-catenin, EGFR, and STAT3, promoting cell proliferation, metastasis, and survival.[2][3][5] Targeting MUC1-expressing cells with agents like huC242-DM4 not only delivers a cytotoxic payload but also has the potential to disrupt these pro-tumorigenic signaling cascades.
References
- 1. Facebook [cancer.gov]
- 2. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: D3S-001 vs. Standard-of-Care KRAS G12C Inhibitors
Note on Naming: Publicly available information for a drug candidate named "CUHK242" for clinical comparison is limited. However, significant research and clinical trial data have been published regarding D3S-001, a next-generation KRAS G12C inhibitor developed with leadership from researchers at the Chinese University of Hong Kong (CUHK). This guide will focus on D3S-001 and its comparison with the current standard-of-care KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, assuming D3S-001 is the intended subject of inquiry.
This guide provides a detailed comparison of the emerging KRAS G12C inhibitor D3S-001 against the approved standard-of-care drugs, sotorasib (Lumakras®) and adagrasib (Krazati®). It is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical and clinical data, experimental methodologies, and an examination of the underlying signaling pathways.
Mechanism of Action: A New Generation of KRAS G12C Inhibition
The KRAS protein is a critical signaling node that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation traps KRAS in its active form, leading to uncontrolled downstream signaling through pathways like RAF-MEK-ERK, which drives cell proliferation and tumor growth.
-
Standard-of-Care (Sotorasib, Adagrasib): These first-generation drugs are covalent inhibitors that selectively bind to the cysteine residue of the KRAS G12C mutant protein. They trap the protein in its inactive, GDP-bound state, thereby blocking oncogenic signaling.[1][2]
-
D3S-001: As a next-generation inhibitor, D3S-001 also covalently binds to the inactive, GDP-bound form of KRAS G12C.[3][4] However, it is designed for more rapid and complete target engagement.[4][5] Preclinical data suggests its target engagement kinetics are insusceptible to epithelial growth factor (EGF) stimulation, a mechanism that can limit the efficacy of first-generation inhibitors by promoting the cycling of KRAS to its active state.[3] This allows D3S-001 to more effectively deplete the pool of active, GTP-bound KRAS G12C at clinically relevant doses.[4]
Head-to-Head Efficacy Data
Clinical data for D3S-001 comes from the Phase 1/2 trial (NCT05410145), while data for sotorasib and adagrasib are derived from their respective pivotal trials (CodeBreaK and KRYSTAL).
| Efficacy Endpoint | D3S-001 | Sotorasib (Standard of Care) | Adagrasib (Standard of Care) |
| NSCLC (KRAS G12C Inhibitor-Naïve) | 66.7% ORR[6] | 41% ORR (CodeBreaK 100)[7] | 42.9% ORR (KRYSTAL-1)[8] |
| NSCLC (Previously treated with G12C Inhibitor) | 30.0% ORR, 80.0% DCR[6][9] | N/A | N/A |
| Colorectal Cancer (CRC) (KRAS G12C Inhibitor-Naïve) | 88.9% ORR[6] | Monotherapy ORR is low; used in combination.[10] | Monotherapy ORR is low; used in combination.[11] |
| Pancreatic Cancer (PDAC) (KRAS G12C Inhibitor-Naïve) | 75.0% ORR[6] | Data is emerging. | 35.1% ORR (Tumor-agnostic, non-NSCLC/CRC)[12] |
| Overall (KRAS G12C Inhibitor-Naïve, All Tumors) | 73.5% ORR[4] | N/A | N/A |
| Median Progression-Free Survival (PFS) in NSCLC | Data maturing | 6.3 months (CodeBreaK 100) | 6.9 months (KRYSTAL-1)[13] |
| Intracranial (CNS) Activity | Demonstrated brain tumor shrinkage.[4] | Limited data; patients with active CNS metastases often excluded.[2] | 33.3% intracranial response rate in patients with stable CNS metastases.[8] |
ORR: Objective Response Rate; DCR: Disease Control Rate; NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma.
Comparative Safety & Tolerability
All three inhibitors share a similar class-related toxicity profile, primarily involving gastrointestinal and hepatic adverse events.
| Adverse Event (Grade ≥3) | D3S-001 | Sotorasib | Adagrasib |
| Treatment-Related AEs (Grade ≥3) | 16.7% (Dose-escalation, naïve)[5] | ~20% (Hepatotoxicity ~16%)[14] | ~47% [15] |
| Diarrhea | Not specified as Grade ≥3 primary AE in initial reports. | Infrequent as Grade ≥3. | Common; managed with supportive care.[11] |
| Nausea / Vomiting | Not specified as Grade ≥3 primary AE in initial reports. | Infrequent as Grade ≥3. | Common; managed with supportive care.[11] |
| Hepatotoxicity (Increased ALT/AST) | Not specified as Grade ≥3 primary AE in initial reports. | 16% [14] | 7% [16] |
| QTc Interval Prolongation | Not reported as a primary concern. | Not reported as a primary concern. | Can occur; requires monitoring.[11][17] |
| Interstitial Lung Disease (ILD) / Pneumonitis | Not reported as a primary concern. | Can occur; requires monitoring. | Can occur; requires monitoring.[11] |
Note: Data for D3S-001 is from an early phase trial and may evolve. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached in the Phase 1a study.[5][18]
Experimental Protocols
D3S-001 Phase 1/2 Clinical Trial (NCT05410145)
-
Study Design: A first-in-human (FIH), multicenter, open-label, dose-escalation (Phase 1a), and dose-expansion (Phase 1b/2) clinical trial.[19][20] The study is designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of D3S-001 as a monotherapy or in combination therapy.[19]
-
Patient Population (Key Inclusion Criteria):
-
Adults with histologically or cytologically confirmed metastatic or locally advanced solid tumors with a documented KRAS p.G12C mutation.[19]
-
Must have measurable disease per RECIST v1.1.[19]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[19]
-
Adequate organ and marrow function.[19]
-
-
Treatment Administration: D3S-001 is administered orally once daily in 21-day treatment cycles until disease progression or unacceptable toxicity.[20] The dose-escalation phase started at 50mg QD to determine the optimal dose, with 600mg selected for further investigation.[18][21]
-
Endpoints:
References
- 1. fm.formularynavigator.com [fm.formularynavigator.com]
- 2. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. onclive.com [onclive.com]
- 6. D3 Bio Announces Nature Medicine Publication and AACR 2025 Presentation Highlighting D3S-001 as a Next-Generation KRAS G12C Inhibitor with Best-in-Class Potential - BioSpace [biospace.com]
- 7. esmo.org [esmo.org]
- 8. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAZATI® (adagrasib)| Indication and Important Safety Information [bmsaccesssupport.com]
- 12. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 14. lumakrashcp.com [lumakrashcp.com]
- 15. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. KRAZATI® (adagrasib) [krazati.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ascopubs.org [ascopubs.org]
Synergistic Effects of Novel Bacterial Transcription Inhibitors: A Comparative Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of combination therapies, where two or more drugs are administered together to achieve a synergistic effect. This approach can enhance efficacy, reduce the likelihood of resistance development, and in some cases, lower the required dosage of individual agents, thereby minimizing toxicity.
This guide provides a comparative framework for evaluating the synergistic effects of novel antimicrobial compounds, using the bacterial transcription inhibitor CUHK242 as a conceptual example. While specific experimental data on the synergistic effects of this compound with other compounds are not available in the public domain at the time of this publication, this document outlines the standard methodologies, data presentation formats, and conceptual signaling pathways that are central to such an investigation.
Conceptual Framework: Evaluating the Synergy of a Novel Bacterial Transcription Inhibitor
This compound is identified as a bacterial transcription inhibitor. The primary mechanism of such an inhibitor is to interfere with the synthesis of messenger RNA (mRNA) from a DNA template, a crucial step in bacterial gene expression and survival. The potential for synergistic interactions with other antibiotics lies in the possibility of targeting different essential bacterial processes simultaneously. For instance, combining a transcription inhibitor with an antibiotic that disrupts cell wall synthesis (e.g., beta-lactams) or protein synthesis (e.g., aminoglycosides) could lead to enhanced bacterial killing.
Table 1: Hypothetical Synergy Screen of this compound with Conventional Antibiotics
The following table illustrates how quantitative data from a synergy screen would be presented. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy. A FICI of ≤ 0.5 is generally considered synergistic, > 0.5 to < 4 is additive or indifferent, and ≥ 4 is antagonistic.
| Combination Agent | Bacterial Strain | MIC of this compound Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Combination Agent in Combination (µg/mL) | FICI | Interpretation |
| Vancomycin | Staphylococcus aureus (MRSA) | 2 | 1 | 0.5 | 0.25 | 0.5 | Synergy |
| Gentamicin | Staphylococcus aureus (MRSA) | 2 | 0.5 | 1 | 0.25 | 1 | Additive |
| Ciprofloxacin | Escherichia coli | 4 | 0.06 | 1 | 0.015 | 0.5 | Synergy |
| Polymyxin B | Escherichia coli | 4 | 2 | 2 | 0.25 | 0.625 | Additive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments in the assessment of antibiotic synergy.
1. Checkerboard Microdilution Assay for Synergy Testing
-
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of two antimicrobial agents in combination.
-
Methodology:
-
A two-dimensional array of serial dilutions of two compounds is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring optical density.
-
The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
2. Time-Kill Kinetic Assay
-
Objective: To assess the bactericidal or bacteriostatic effect of drug combinations over time.
-
Methodology:
-
Bacterial cultures are grown to the logarithmic phase and then diluted.
-
The antimicrobial agents are added at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
Colony Forming Units (CFUs) are counted after incubation, and the results are plotted as log10 CFU/mL versus time.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizing a Synergy Assessment Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of a novel compound like this compound.
Caption: A typical workflow for identifying and validating synergistic antimicrobial combinations.
Conceptual Signaling Pathway for Synergy
A potential mechanism for synergy between a transcription inhibitor like this compound and a cell wall synthesis inhibitor is illustrated below. By inhibiting transcription, this compound could downregulate the expression of genes involved in stress responses that might otherwise help the bacterium cope with cell wall damage.
Caption: Hypothetical synergistic mechanism between this compound and a beta-lactam antibiotic.
While specific data on the synergistic interactions of this compound are not yet available, the framework presented here provides a comprehensive guide for the evaluation of such effects for any novel antimicrobial compound. The systematic application of checkerboard assays, time-kill kinetics, and subsequent mechanistic and in vivo studies is essential for identifying and validating promising new combination therapies to address the growing challenge of antimicrobial resistance. Researchers are encouraged to apply these principles in their investigations of new therapeutic agents.
Meta-analysis of CUHK242: No Public Data Found
Following a comprehensive search of publicly available scientific literature and research databases, no studies, meta-analyses, or comparative data for a compound or intervention designated "CUHK242" were found.
This prevents the creation of a comparison guide as requested, due to the absence of the necessary data for a meta-analysis, including experimental protocols, quantitative performance data, and established signaling pathways.
For researchers, scientists, and drug development professionals interested in a meta-analysis of a specific compound, the following information is typically required:
-
Publicly available research: Multiple peer-reviewed studies investigating the compound's efficacy, mechanism of action, and safety are essential for a meta-analysis.
-
Standardized nomenclature: The compound needs to have a publicly recognized name or identifier (e.g., a chemical name, brand name, or registration number) to allow for systematic literature searches.
-
Published data: Quantitative results from these studies, such as dose-response curves, IC50 values, pharmacokinetic parameters, or clinical trial endpoints, are necessary for comparative analysis.
-
Detailed methodologies: Published experimental protocols are crucial for understanding and comparing the conditions under which the data were generated.
Extensive searches for "this compound" in scholarly databases, clinical trial registries, and general scientific search engines did not yield any relevant results. It is possible that "this compound" is an internal project code, a very recent discovery not yet in the public domain, or a misidentified term.
Without access to studies involving "this compound," it is not possible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways or experimental workflows. Should public data on "this compound" become available, a thorough meta-analysis and comparison guide could be compiled.
Safety Operating Guide
Personal protective equipment for handling CUHK242
Comprehensive safety and logistical information, including operational and disposal plans for a substance referred to as "CUHK242," cannot be provided at this time. Publicly available information and scientific databases do not contain references to a material with this designation.
To ensure the safety of all laboratory personnel, it is critical to have accurate and specific data on any substance being handled. Without proper identification of "this compound," the following essential information remains unknown:
-
Chemical and Physical Properties: Understanding the substance's flammability, reactivity, and potential for hazardous decomposition is crucial for safe handling and storage.
-
Toxicological Data: Information on potential health effects, routes of exposure, and toxicity levels is necessary to determine appropriate personal protective equipment and emergency procedures.
-
Regulatory Status: It is unknown if "this compound" is a controlled substance or if it is subject to specific governmental regulations regarding its use, storage, and disposal.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Designation: Please confirm the official name, chemical formula, CAS number, or any other standard identifier for the substance . It is possible that "this compound" is an internal laboratory code or a misnomer.
-
Consult Internal Documentation: Refer to any internal safety data sheets (SDS), laboratory notebooks, or institutional safety protocols that may provide information on this substance.
-
Contact the Source: If "this compound" was obtained from another laboratory or a commercial supplier, contact them directly to request comprehensive safety and handling information.
Without the fundamental identification of this substance, the creation of detailed experimental protocols, data tables, or signaling pathway diagrams is not possible. The principles of laboratory safety demand a thorough understanding of all materials being used to protect researchers and ensure the integrity of the work being conducted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
